Fructose-1-phosphate Barium Salt
Description
BenchChem offers high-quality Fructose-1-phosphate Barium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fructose-1-phosphate Barium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
34079-63-5 |
|---|---|
Molecular Formula |
C6H11BaO9P |
Molecular Weight |
395.45 g/mol |
IUPAC Name |
barium(2+);[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2 |
InChI Key |
FFIAPLNALYDYQK-UHFFFAOYSA-L |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Fructose-1-Phosphate in Hepatic Metabolism: A Technical Guide
Abstract
Fructose-1-phosphate (F1P) stands as a central and potent metabolic intermediate within the liver, orchestrating a complex network of regulatory signals that extend far beyond its immediate catabolic pathway. The rapid, unregulated phosphorylation of fructose to F1P by fructokinase sets in motion a cascade of events with profound implications for hepatic glucose, lipid, and purine metabolism. This technical guide provides an in-depth exploration of the biological roles of F1P in the liver, from its generation and degradation to its allosteric control over key metabolic enzymes. We will delve into the pathophysiological consequences of F1P accumulation, as seen in hereditary fructose intolerance, and its contribution to the pathogenesis of non-alcoholic fatty liver disease (NAFLD). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic node and its therapeutic potential.
Introduction: The Unregulated Gateway of Fructose Metabolism
Unlike glucose, whose entry into glycolysis is tightly regulated by hormones and allosteric feedback, fructose metabolism in the liver is characterized by a rapid and largely uncontrolled initial step.[1] Upon transport into hepatocytes, primarily via GLUT2 and GLUT5 transporters, fructose is swiftly phosphorylated to fructose-1-phosphate (F1P) by fructokinase (also known as ketohexokinase, KHK).[2][3] This reaction consumes ATP and proceeds with a high maximum velocity (Vmax), effectively trapping fructose within the hepatocyte as F1P.[4][5] This initial, unregulated phosphorylation is the primary driver of the significant metabolic perturbations associated with high fructose consumption.
The Metabolic Crossroads: Synthesis and Catabolism of Fructose-1-Phosphate
The fate of F1P is a critical determinant of its downstream effects. The key enzyme responsible for its cleavage is aldolase B, an isoenzyme predominantly expressed in the liver, kidney, and small intestine.[6][7]
2.1. Synthesis of Fructose-1-Phosphate:
-
Enzyme: Fructokinase (Ketohexokinase, KHK)
-
Reaction: Fructose + ATP → Fructose-1-Phosphate + ADP
-
Significance: This rapid phosphorylation leads to a significant depletion of intracellular ATP and inorganic phosphate (Pi).[8][9]
2.2. Catabolism of Fructose-1-Phosphate:
-
Enzyme: Aldolase B
-
Reaction: Fructose-1-Phosphate ⇌ Dihydroxyacetone Phosphate (DHAP) + Glyceraldehyde
-
Significance: Aldolase B cleaves the six-carbon F1P into two three-carbon triose phosphates. DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde requires further phosphorylation to glyceraldehyde-3-phosphate by triose kinase to enter these pathways.[4][7]
The unique nature of this pathway, bypassing the main regulatory step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1), means that fructose provides a rapid and substantial influx of triose phosphates, which can be shunted towards various metabolic fates.[1]
Fructose-1-Phosphate as a Master Metabolic Regulator
Beyond its role as a substrate, F1P exerts significant allosteric control over several key enzymes, thereby influencing major metabolic pathways in the liver.
3.1. Regulation of Glucokinase:
F1P is a potent allosteric activator of glucokinase (GK), the primary enzyme responsible for glucose phosphorylation in the liver.[1] Glucokinase activity is modulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state at low glucose concentrations.[10][11] F1P promotes the dissociation of GK from GKRP, leading to the translocation of GK to the cytoplasm and an increase in its activity.[1][12] This mechanism suggests that fructose can enhance the liver's capacity to take up and metabolize glucose.
3.2. Inhibition of Glycogenolysis:
The accumulation of F1P has been shown to allosterically inhibit glycogen phosphorylase, the key enzyme in glycogen breakdown.[1][4] This inhibition of glycogenolysis, coupled with the provision of precursors for glycogen synthesis, contributes to an increase in hepatic glycogen stores following fructose consumption.[13]
3.3. Interplay with Purine Metabolism and Uric Acid Production:
The rapid consumption of ATP during the phosphorylation of fructose to F1P leads to an accumulation of AMP.[8][14] This increase in AMP, coupled with the depletion of inorganic phosphate, activates AMP deaminase, which converts AMP to inosine monophosphate (IMP).[11][14] IMP is further catabolized through the purine degradation pathway, culminating in the production of uric acid by xanthine oxidase.[15][16] This fructose-induced hyperuricemia is a significant factor in the development of metabolic syndrome.[17]
Pathophysiological Implications of Dysregulated Fructose-1-Phosphate Metabolism
The central role of F1P in hepatic metabolism means that its dysregulation has severe consequences, as exemplified by both genetic disorders and diet-induced metabolic diseases.
4.1. Hereditary Fructose Intolerance (HFI): A Genetic Block in F1P Metabolism
HFI is an autosomal recessive disorder caused by a deficiency in aldolase B.[18][19] In affected individuals, the ingestion of fructose leads to a massive accumulation of F1P in the liver, kidney, and small intestine.[5][6] This accumulation has several toxic effects:
-
ATP Depletion and Phosphate Trapping: The sequestration of phosphate in the form of F1P leads to a severe depletion of intracellular inorganic phosphate and a subsequent drop in ATP levels.[18][20]
-
Inhibition of Glycogenolysis and Gluconeogenesis: The accumulation of F1P and the depletion of ATP inhibit both glycogen breakdown and the synthesis of new glucose, leading to severe hypoglycemia after fructose ingestion.[4][20]
-
Hepatotoxicity: The toxic accumulation of F1P results in liver cell injury and dysfunction, which can progress to cirrhosis if fructose is not eliminated from the diet.[6][18]
4.2. Non-Alcoholic Fatty Liver Disease (NAFLD): A Fuel for De Novo Lipogenesis
Excessive dietary fructose is a major contributor to the development and progression of NAFLD.[21] The rapid and unregulated production of triose phosphates from F1P provides a substantial carbon source for de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. This leads to the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of NAFLD. Fructose metabolism also induces endoplasmic reticulum stress and inflammation, further promoting the progression of NAFLD to non-alcoholic steatohepatitis (NASH).
Experimental Models and Methodologies
The study of F1P and its metabolic consequences relies on a variety of in vitro and in vivo models and analytical techniques.
5.1. Animal Models:
-
Fructose-Fed Rodent Models: Feeding mice or rats high-fructose diets is a common method to induce features of metabolic syndrome, including insulin resistance, hyperlipidemia, and NAFLD.[6] Diets can range from fructose-supplemented drinking water to specially formulated high-fructose, high-fat diets to more closely mimic human dietary patterns.[1]
5.2. Cellular Models:
-
Primary Hepatocytes: Isolated primary hepatocytes provide a valuable in vitro system to study the direct effects of fructose on hepatic metabolism, including DNL and glycolysis, in a controlled environment.[15]
5.3. Key Experimental Protocols:
-
Quantification of Hepatic De Novo Lipogenesis (DNL): DNL can be assessed by measuring the incorporation of stable isotopes, such as 13C-acetate or deuterated water, into newly synthesized fatty acids.[12] These labeled fatty acids, incorporated into triglycerides and secreted as very-low-density lipoproteins (VLDL), can be quantified using gas chromatography-mass spectrometry (GC-MS).
-
Measurement of Hepatic ATP and Inorganic Phosphate: 31P-Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including ATP and inorganic phosphate, in the liver.[16][21] This method is particularly useful for studying the dynamic changes in hepatic energy status in response to a fructose challenge.
-
Aldolase B Activity Assay: The enzymatic activity of aldolase B can be measured in liver homogenates using a colorimetric assay.[20] This assay typically involves a series of coupled enzymatic reactions that ultimately lead to the production of a chromophore that can be quantified spectrophotometrically.
-
Analysis of Glucokinase Translocation: The subcellular localization of glucokinase and its regulatory protein (GKRP) can be visualized and quantified in hepatocytes using immunofluorescence microscopy and high-content imaging techniques.
Visualizations
Diagrams
Caption: Overview of hepatic fructose metabolism and the central role of Fructose-1-Phosphate.
Caption: Pathophysiology of Hereditary Fructose Intolerance (HFI).
Data Tables
Table 1: Key Enzymes in Hepatic Fructose-1-Phosphate Metabolism
| Enzyme | Gene | Substrate(s) | Product(s) | Key Regulatory Aspects | Associated Pathology |
| Fructokinase (KHK) | KHK | Fructose, ATP | Fructose-1-Phosphate, ADP | High Vmax, not significantly regulated by hormones or allosteric effectors. | Essential Fructosuria (benign) |
| Aldolase B | ALDOB | Fructose-1-Phosphate | DHAP, Glyceraldehyde | - | Hereditary Fructose Intolerance (HFI) |
| Triose Kinase | TKFC | Glyceraldehyde, ATP | Glyceraldehyde-3-Phosphate, ADP | - | - |
| Glucokinase (GK) | GCK | Glucose, ATP | Glucose-6-Phosphate, ADP | Activated by Fructose-1-Phosphate via dissociation from GKRP. | MODY2 |
| Glycogen Phosphorylase | PYGL | Glycogen, Pi | Glucose-1-Phosphate | Allosterically inhibited by Fructose-1-Phosphate. | Glycogen Storage Diseases |
| AMP Deaminase | AMPD1, AMPD2, AMPD3 | AMP | IMP, Ammonia | Activated by low inorganic phosphate. | Hyperuricemia, Gout |
Conclusion
Fructose-1-phosphate is a critical signaling molecule and metabolic intermediate in the liver, wielding significant influence over a broad spectrum of metabolic pathways. Its rapid, unregulated formation from dietary fructose can overwhelm hepatic metabolic capacity, leading to a cascade of detrimental effects, including ATP depletion, increased de novo lipogenesis, and hyperuricemia. Understanding the multifaceted roles of F1P is paramount for elucidating the mechanisms underlying fructose-induced metabolic diseases and for the development of novel therapeutic strategies targeting this key metabolic hub. Further research into the precise quantification of F1P in various physiological and pathological states, along with a deeper understanding of its allosteric interactions, will undoubtedly pave the way for innovative interventions to combat the growing epidemic of metabolic disorders.
References
-
Nakagawa, T., Lanaspa, M. A., Millan, I. S., Fini, M. A., & Johnson, R. J. (2020). Fructose in the development of metabolic syndrome: from molecules to clinical trials. Journal of Clinical Investigation, 130(7), 3453-3461. [Link]
-
Softic, S., Cohen, D. E., & Kahn, C. R. (2016). Role of dietary fructose and hepatic de novo lipogenesis in fatty liver disease. Drug Discovery Today, 21(5), 769-779. [Link]
-
Perez-Pozo, S. E., Schold, J., Nakagawa, T., Sanchez-Lozada, L. G., Johnson, R. J., & Lillo, J. L. (2010). Excessive fructose intake induces the features of metabolic syndrome in healthy adult men: role of uric acid in the hypertensive response. International journal of obesity (2005), 34(7), 1174–1182. [Link]
-
Lambertz, J., Weiskirchen, S., Landert, S., & Weiskirchen, R. (2017). Fructose: A Dietary Sugar in Crosstalk with Microbiota Contributing to the Development and Progression of Non-Alcoholic Fatty Liver Disease. Frontiers in immunology, 8, 1159. [Link]
-
Ali, M., Rellos, P., & Cox, T. M. (1998). Hereditary fructose intolerance. Journal of medical genetics, 35(5), 353–365. [Link]
-
Jensen, T., Abdelmalek, M. F., Sullivan, S., Nadeau, K. J., Green, M., Roncal, C., Nakagawa, T., Kuwabara, M., Sato, Y., Kang, D. H., Tolan, D. R., Sanchez-Lozada, L. G., & Johnson, R. J. (2018). Fructose and sugar: A major mediator of non-alcoholic fatty liver disease. Journal of hepatology, 68(5), 1063–1075. [Link]
-
Jegatheesan, P., & De Bandt, J. P. (2017). Fructose and NAFLD: The Multifaceted Aspects of Fructose Metabolism. Nutrients, 9(3), 230. [Link]
-
Steinmann, B., & Gitzelmann, R. (1981). The diagnosis of hereditary fructose intolerance. Helvetica paediatrica acta, 36(4), 297–316. [Link]
-
Cox, T. M. (1994). Aldolase B and fructose intolerance. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 8(1), 62–71. [Link]
-
Ter Horst, K. W., & Serlie, M. J. (2017). Fructose consumption, lipogenesis, and non-alcoholic fatty liver disease. Nutrients, 9(9), 981. [Link]
-
Tappy, L., & Lê, K. A. (2010). Metabolic effects of fructose and the worldwide increase in obesity. Physiological reviews, 90(1), 23–46. [Link]
-
Sánchez-Lozada, L. G., Le, M., Segal, M., & Johnson, R. J. (2007). How safe is fructose for persons with or without diabetes?. The American journal of clinical nutrition, 86(4), 885-6. [Link]
-
Hellerstein, M. K., Schwarz, J. M., & Neese, R. A. (1996). Regulation of hepatic de novo lipogenesis in humans. Annual review of nutrition, 16, 523–557. [Link]
-
Shulman, G. I. (2014). Ectopic fat in insulin resistance, dyslipidemia, and cardiometabolic disease. The New England journal of medicine, 371(12), 1131–1141. [Link]
-
Van Schaftingen, E., Detheux, M., & Veiga da Cunha, M. (1994). Short-term control of glucokinase activity: role of a regulatory protein. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 8(6), 414–419. [Link]
-
Youn, J. H., & Youn, M. S. (2013). Fructose and the liver. Diabetes & metabolism journal, 37(2), 103–109. [Link]
-
Diggle, C. P., Shires, M., Leitch, D., Brooke, D., Carr, I. M., Markham, A. F., & Hayward, B. E. (2009). Ketohexokinase: expression and localization of the principal fructose-metabolizing enzyme. Journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 57(8), 763–774. [Link]
-
Agius, L., & Peak, M. (1992). The role of fructose 1-phosphate in the stimulation of glucokinase by fructose in rat hepatocytes. The Biochemical journal, 287 ( Pt 1)(Pt 1), 161–167. [Link]
-
Lanaspa, M. A., Sanchez-Lozada, L. G., Cicerchi, C., Li, N., Roncal-Jimenez, C. A., Ishimoto, T., Le, M., Garcia, G. E., Thomas, J. B., Rivard, C. J., Andres-Hernando, A., & Johnson, R. J. (2012). Uric acid-induced stimulation of local angiotensin system in the heart and metabolic syndrome. American journal of physiology. Heart and circulatory physiology, 302(5), H1113–H1122. [Link]
-
Iles, R. A., Griffiths, J. R., Stevens, A. N., Gadian, D. G., & Porteous, R. (1980). Effects of fructose on the energy metabolism of the liver. A 31P-n.m.r. study. The Biochemical journal, 192(1), 191–202. [Link]
-
Lanaspa, M. A., Cicerchi, C., Garcia, G., Li, N., Roncal-Jimenez, C. A., Rivard, C. J., Hunter, B., Andres-Hernando, A., & Johnson, R. J. (2012). Counteracting roles of AMP deaminase and AMP kinase in the development of fatty liver. PloS one, 7(11), e48801. [Link]
-
Gopher, A., Vaisman, N., Mandel, H., & Lapidot, A. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences of the United States of America, 87(14), 5449–5453. [Link]
-
Van den Berghe, G. (1986). Fructose: metabolism and metabolic effects. World review of nutrition and dietetics, 47, 1–32. [Link]
-
de la Iglesia, N., Veiga-da-Cunha, M., Van Schaftingen, E., Guinovart, J. J., & Ferrer, J. C. (2000). Glucokinase is present in the nucleus of hepatocytes and translocates to the cytoplasm in response to glucose. The Biochemical journal, 345 Pt 3(Pt 3), 567–572. [Link]
-
Lanaspa, M. A., Ishimoto, T., Li, N., Cicerchi, C., Orlicky, D. J., Ruzycki, P., Rivard, C., Inaba, S., Roncal-Jimenez, C. A., Bales, E. S., & Johnson, R. J. (2013). Endogenous fructose production and metabolism in the liver contributes to the development of metabolic syndrome. Nature communications, 4, 2434. [Link]
-
Woods, H. F., Eggleston, L. V., & Krebs, H. A. (1970). The cause of hepatic accumulation of fructose 1-phosphate on fructose loading. The Biochemical journal, 119(3), 501–510. [Link]
-
Herman, M. A., & Birnbaum, M. J. (2021). Molecular aspects of fructose metabolism and metabolic disease. Cell metabolism, 33(12), 2329–2354. [Link]
-
Oberhaensli, R. D., Rajagopalan, B., Taylor, D. J., Radda, G. K., Collins, J. E., Leonard, J. V., & Schwarz, H. (1987). Study of hereditary fructose intolerance by use of 31P magnetic resonance spectroscopy. Lancet (London, England), 2(8565), 931–934. [Link]
-
Shiota, M., Galassetti, P., Igawa, K., & Cherrington, A. D. (2008). Glucokinase translocation in the liver. The Journal of biological chemistry, 283(50), 34643–34649. [Link]
-
Van Schaftingen, E., & Davies, D. R. (1991). Fructose 1-phosphate and the regulation of glucokinase activity in isolated hepatocytes. The Biochemical journal, 278 ( Pt 2)(Pt 2), 513–518. [Link]
-
Lall, A., & Guha, S. K. (2015). Fructose and its role in the body. Journal of the Indian Medical Association, 113(2), 48-50. [Link]
-
Maenpaa, P. H., Raivio, K. O., & Kekomaki, M. P. (1968). Liver adenine nucleotides: fructose-induced depletion and its effect on protein synthesis. Science (New York, N.Y.), 161(3847), 1253–1254. [Link]
-
Stirpe, F., Della Corte, E., Bonetti, E., Abbondanza, A., & De Marco, A. (1970). Fructose-induced hyperuricaemia. Lancet (London, England), 2(7686), 1310–1311. [Link]
-
Dekker, M. J., Su, Q., Baker, C., & Rutledge, A. C. (2010). Fructose: a highly lipogenic nutrient associated with fatty liver. Journal of the American Dietetic Association, 110(10), 1541-1545. [Link]
-
Van Schaftingen, E., & Hers, H. G. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 2861–2863. [Link]
-
Johnson, R. J., Nakagawa, T., Sanchez-Lozada, L. G., Shafiu, M., Sundaram, S., Le, M., Ishimoto, T., Sautin, Y. Y., & Lanaspa, M. A. (2013). Sugar, uric acid, and the etiology of diabetes and obesity. Diabetes, 62(10), 3307–3315. [Link]
-
O'Donnell, S., & Bárány, M. (1986). A 31P-NMR study of the fructose-induced degradation of adenine nucleotides in the perfused rat liver. Biochimica et biophysica acta, 889(3), 329–336. [Link]
-
Van den Berghe, G., Bronfman, M., Vanneste, R., & Hers, H. G. (1977). The mechanism of adenosine triphosphate depletion in the liver after a load of fructose. A kinetic study of liver adenylate deaminase. The Biochemical journal, 162(3), 601–609. [Link]
-
Raivio, K. O., Becker, M. A., Meyer, L. J., Greene, M. L., Nuki, G., & Seegmiller, J. E. (1975). Stimulation of human purine synthesis de novo by fructose. Metabolism: clinical and experimental, 24(7), 861–869. [Link]
-
Itoh, R., & Tsushima, K. (1974). Changes in the content of purine ribonucleotides and their catabolites in the liver of fructose-loaded chicken. Journal of biochemistry, 75(4), 715–722. [Link]
-
Mayes, P. A. (1993). Intermediary metabolism of fructose. The American journal of clinical nutrition, 58(5 Suppl), 754S–765S. [Link]
-
Shiota, M., & Cherrington, A. D. (2005). The role of the liver in the regulation of glucose and fructose metabolism. Current opinion in clinical nutrition and metabolic care, 8(4), 436–441. [Link]
-
Diraison, F., Pachiaudi, C., & Beylot, M. (1997). In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated. Metabolism: clinical and experimental, 46(7), 817–821. [Link]
-
Donnelly, K. L., Smith, C. I., Schwarzenberg, S. J., Jessurun, J., Boldt, M. D., & Parks, E. J. (2005). Sources of fatty acids stored in liver and secreted via lipoproteins in patients with nonalcoholic fatty liver disease. The Journal of clinical investigation, 115(5), 1343–1351. [Link]
-
Marques-Lopes, I., Ansorena, D., Astiasarán, I., Forga, L., & Martínez, J. A. (2001). Postprandial de novo lipogenesis and metabolic changes in rats fed a high-fructose diet. The Journal of nutrition, 131(5), 1481–1487. [Link]
Sources
- 1. datapdf.com [datapdf.com]
- 2. Inhibition of phosphorylase-a by fructose-1-phosphate, alpha-glycerophosphate and fructose-1,6-diphosphate: explanation for fructose-induced hypoglycaemia in hereditary fructose intolerance and fructose-1,6-diphosphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic state of the rat liver in vivo measured by 31P-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of fructose-1:6-diphosphate, hexosemonophosphates, adenosinetriphosphate and adenosinediphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 10. Fructose effect to suppress hepatic glycogen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. PFK - Creative Enzymes [creative-enzymes.com]
- 14. 31P-NMR SPECTROSCOPY OF RAT LIVER DURING SIMPLE STORAGE OR CONTINUOUS HYPOTHERMIC PERFUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. byjus.com [byjus.com]
- 16. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of fructose 1-phosphate on the activation of liver glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Fructose-1-Phosphate (F1P) vs. Fructose-6-Phosphate (F6P) – Metabolic Divergence and Therapeutic Targeting
[1]
Executive Summary
For drug development professionals and metabolic researchers, the distinction between Fructose-1-Phosphate (F1P) and Fructose-6-Phosphate (F6P) is not merely structural—it is the defining line between regulated energy homeostasis and unregulated lipogenesis.[1] While F6P is a tightly gated intermediate of glycolysis, F1P represents a "metabolic bypass" that evades the rate-limiting checkpoint of Phosphofructokinase-1 (PFK-1).[1] This guide details the mechanistic divergence of these isomers, their roles in Non-Alcoholic Steatohepatitis (NASH) and Hereditary Fructose Intolerance (HFI), and the analytical protocols required to differentiate them in complex matrices.
Structural and Metabolic Divergence
The "Bypass" Mechanism
The critical physiological difference lies in how these molecules enter the glycolytic pathway.[1]
-
Fructose-6-Phosphate (F6P): Derived principally from glucose (via Glucose-6-Phosphate), F6P is the substrate for Phosphofructokinase-1 (PFK-1) .[1] This enzyme is the primary control point of glycolysis, allosterically inhibited by ATP and Citrate. If cellular energy is high, F6P accumulates and is diverted to glycogen storage or the Pentose Phosphate Pathway (PPP).[1]
-
Fructose-1-Phosphate (F1P): Derived exclusively from fructose via Ketohexokinase (KHK/Fructokinase) , F1P is cleaved by Aldolase B into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[2][3] Crucially, these products enter glycolysis downstream of PFK-1.
Implication: The formation of F1P and its subsequent cleavage occurs independently of cellular energy status (ATP levels). This "unregulated flux" provides a rapid, unchecked supply of acetyl-CoA, driving de novo lipogenesis (DNL) even when the cell is energy-replete.[1]
Visualization of the Metabolic Bypass
The following diagram illustrates how F1P circumvents the PFK-1 checkpoint, a key factor in fructose-induced hepatotoxicity.
Figure 1: The Fructolysis Bypass.[1] Note how F1P enters the pathway below the PFK-1 checkpoint, facilitating unregulated lipogenesis.[1]
Pathological Implications & Drug Targets[4][5]
The "Phosphate Trap" (HFI vs. NASH)
The accumulation or flux of F1P drives two distinct pathologies depending on the enzymatic context.
| Feature | Hereditary Fructose Intolerance (HFI) | NASH / Metabolic Syndrome |
| Primary Defect | Aldolase B Deficiency | Excessive Dietary Fructose |
| F1P Status | Accumulates (Toxic) | High Flux (Transient) |
| Mechanism | F1P sequesters inorganic phosphate ( | Rapid KHK activity generates excess Acetyl-CoA, overwhelming mitochondrial oxidation.[1] |
| Consequence | ATP depletion | De Novo Lipogenesis |
| Therapeutic Target | KHK Inhibition (To prevent F1P formation).[4] | KHK Inhibition (To reduce lipogenic substrate).[5][4] |
Therapeutic Targeting: Ketohexokinase (KHK)
Recent drug development (e.g., Pfizer's PF-06835919) has focused on inhibiting KHK.
-
Rationale: By inhibiting KHK, fructose is prevented from converting to F1P.[6] Instead, it is excreted or metabolized via hexokinase (slowly) into F6P, forcing it through the regulated PFK-1 checkpoint.[1]
-
Outcome: This prevents both the ATP depletion seen in HFI and the lipogenic flux seen in NASH.[1]
Analytical Methodologies: Separating Isomers
Quantifying F1P and F6P is analytically challenging because they are isobaric (MW: 260.14 Da) and share similar fragmentation patterns. Standard Reverse Phase (C18) chromatography fails to retain these polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.[1]
Validated Protocol: HILIC-MS/MS Separation
This protocol utilizes a polymeric amide-based HILIC column to achieve baseline separation.[1]
Reagents & Equipment:
-
Column: Shodex HILICpak VT-50 2D (2.0 mm ID × 150 mm) or Waters BEH Amide.[1]
-
Mobile Phase A: 100% Acetonitrile.[1]
-
Mobile Phase B: 25 mM Ammonium Formate (pH 9.0 adjusted with
). Note: High pH improves peak shape for sugar phosphates. -
Detection: Triple Quadrupole MS (ESI Negative Mode).
Step-by-Step Workflow:
-
Sample Preparation (Metabolic Quenching):
-
Extract cells/tissue immediately in cold (-20°C) 40:40:20 Acetonitrile:Methanol:Water .[1]
-
Why: F1P turnover is rapid; enzymatic activity must be halted instantly.
-
Centrifuge at 14,000 x g for 10 min. Collect supernatant.
-
-
Chromatographic Gradient:
-
Mass Spectrometry Settings (MRM):
-
F1P Transition: 259.0
97.0 (Phosphate group). -
F6P Transition: 259.0
97.0 (Quantifier) & 259.0 79.0 (Qualifier). -
Critical: Since transitions are identical, identification relies entirely on Retention Time (RT) . F1P typically elutes after F6P on amide-HILIC phases due to the interaction of the C1-phosphate with the stationary phase.[1]
-
Analytical Logic Flow
Figure 2: Analytical Workflow for Isomer Differentiation.
References
-
Pfizer Inc. (2022).[10] Clinical Study Results: PF-06835919 for NASH and NAFLD. Retrieved from
-
Shepherd, E. L., et al. (2021).[11] "Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis."[11][4] JHEP Reports. Retrieved from
-
Shodex HPLC. (2021). HILIC Columns for Phosphorylated Sugar Analysis. Retrieved from
-
Aldolase B Deficiency. (2023). StatPearls - NCBI Bookshelf. Retrieved from
-
Softic, S., et al. (2018).[12] "Fructose drives de novo lipogenesis affecting metabolic health."[12][13][14][15] Journal of Endocrinology. Retrieved from
Sources
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. shodexhplc.com [shodexhplc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfizer.com [pfizer.com]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
- 14. Fructose stimulated de novo lipogenesis is promoted by inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Dietary Fructose and Hepatic de novo Lipogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fulcrum of Failure: A Technical Guide to Fructose-1-Phosphate Accumulation in Hereditary Fructose Intolerance
Abstract
Hereditary Fructose Intolerance (HFI) is an autosomal recessive disorder precipitated by a deficiency in the hepatic enzyme aldolase B. This deficiency disrupts the normal metabolism of fructose, leading to the accumulation of fructose-1-phosphate (F-1-P) in the liver, kidneys, and small intestine. The resulting cytotoxic cascade is multifaceted, characterized by a profound cellular energy deficit, inhibition of critical metabolic pathways, and severe clinical manifestations upon ingestion of fructose, sucrose, or sorbitol. This technical guide provides an in-depth exploration of the metabolic derangements centered around F-1-P accumulation, intended for researchers, clinicians, and drug development professionals. We will dissect the molecular mechanisms of F-1-P-induced toxicity, detail established and emergent experimental methodologies for its study, and discuss potential therapeutic avenues.
Introduction: The Genetic Basis and Clinical Onset of HFI
Hereditary Fructose Intolerance is caused by mutations in the ALDOB gene, located on chromosome 9q31.1, which encodes the enzyme aldolase B.[1][2] This enzyme is pivotal in the second step of fructose metabolism.[2] Individuals with HFI are typically asymptomatic until fructose-containing foods are introduced into their diet, often during weaning.[3] The clinical presentation can be acute and severe, including nausea, vomiting, hypoglycemia, jaundice, hepatomegaly, and in some cases, can lead to liver and kidney failure, and even death if unrecognized.[2][3] The global incidence of HFI is estimated to be between 1 in 20,000 and 1 in 60,000 individuals.[1]
The Core Pathophysiology: Aldolase B Deficiency and F-1-P Sequestration
In unaffected individuals, dietary fructose is rapidly phosphorylated by fructokinase (ketohexokinase) in the liver to form fructose-1-phosphate.[3] Aldolase B then cleaves F-1-P into two triose sugars: dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which subsequently enter the glycolytic and gluconeogenic pathways.[3]
In HFI, the deficiency of aldolase B creates a metabolic blockade, leading to a rapid and toxic accumulation of F-1-P within hepatocytes.[3][4] This accumulation is the central event from which all other pathophysiological consequences emanate.
The Downstream Metabolic Cascade of F-1-P Accumulation
The sequestration of F-1-P initiates a series of deleterious downstream effects that cripple cellular metabolism, primarily in the liver.
Phosphate Trapping and Profound ATP Depletion
The continuous phosphorylation of incoming fructose by fructokinase acts as a "phosphate sink," trapping inorganic phosphate (Pi) in the form of F-1-P.[4][5] This sequestration of Pi leads to a rapid and severe depletion of intracellular phosphate pools. The immediate consequence of this phosphate trapping is a drastic reduction in the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency.[1][4] Studies in mice have shown that an intravenous fructose load can cause a decrease in Pi and a simultaneous accumulation of F-1-P within 30 seconds, with a slower decline in ATP concentrations.[6] In humans, intravenous fructose administration has been shown to decrease hepatic ATP concentrations from 2.7 mmol/L to 1.8 mmol/L within minutes.[7] This profound energy crisis impairs numerous cellular functions.
Inhibition of Glycogenolysis and Gluconeogenesis: The Roots of Hypoglycemia
A hallmark of acute fructose toxicity in HFI is severe hypoglycemia.[8] This is a direct consequence of the F-1-P accumulation, which inhibits two critical pathways for maintaining blood glucose homeostasis:
-
Inhibition of Glycogenolysis: F-1-P is a potent allosteric inhibitor of hepatic glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis (the breakdown of glycogen to glucose).[9][10] This inhibition prevents the release of stored glucose from the liver, a critical response to falling blood glucose levels.
-
Inhibition of Gluconeogenesis: The accumulation of F-1-P also impedes gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). F-1-P has been shown to inhibit glucose-6-phosphate isomerase, an enzyme in the gluconeogenic pathway.[1]
The dual blockade of these pathways renders the liver unable to release glucose into the bloodstream, leading to profound hypoglycemia following fructose ingestion.[8]
Disruption of Purine Metabolism and Hyperuricemia
The depletion of intracellular ATP and inorganic phosphate disrupts the delicate balance of adenine nucleotide metabolism. The decrease in Pi activates AMP deaminase, an enzyme that catalyzes the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[5][6] This shunts purine nucleotides down a catabolic pathway, leading to the overproduction of uric acid and subsequent hyperuricemia.[1][4] This chronic elevation of uric acid can predispose individuals with HFI to gout.[1]
Diagram of HFI Pathophysiology
Caption: Substrate reduction therapy for HFI targets fructokinase.
Conclusion
The accumulation of fructose-1-phosphate in Hereditary Fructose Intolerance is a central pathogenic event that triggers a cascade of severe metabolic derangements, including a profound cellular energy crisis, inhibition of glucose homeostasis, and disruption of purine metabolism. A deep understanding of these intricate molecular pathways is paramount for the development of effective diagnostic and therapeutic strategies beyond simple dietary restriction. The advent of relevant animal models and advanced analytical techniques has paved the way for novel therapeutic approaches, with substrate reduction therapy targeting fructokinase emerging as a particularly promising avenue for future drug development. Continued research in this field holds the promise of improving the long-term outcomes for individuals affected by this challenging metabolic disorder.
References
-
Ali, M., Rellos, P., & Cox, T. M. (1998). Hereditary fructose intolerance. Journal of medical genetics, 35(5), 353–365. [Link]
-
Bottomley, P. A. (1985). Noninvasive study of high-energy phosphate metabolism in human heart by depth-resolved 31P NMR spectroscopy. Science, 229(4715), 769–772. [Link]
-
Oppelt, S. A., Sennott, E. M., & Tolan, D. R. (2015). Aldolase-B knockout in mice phenocopies hereditary fructose intolerance in humans. Molecular genetics and metabolism reports, 2, 53–60. [Link]
-
Kaiser, U. B., & Hegele, R. A. (2023). Hereditary Fructose Intolerance. In StatPearls. StatPearls Publishing. [Link]
-
Van den Berghe, G., Bronfman, M., Vanneste, R., & Hers, H. G. (1977). The mechanism of adenosine triphosphate depletion in the liver after a load of fructose. A kinetic study of liver adenylate deaminase. The Biochemical journal, 162(3), 601–609. [Link]
-
Lanaspa, M. A., et al. (2023). Endogenous Fructose Production and Metabolism Drive Metabolic Dysregulation and Liver Disease in Mice with Hereditary Fructose Intolerance. Metabolites, 13(10), 1098. [Link]
-
Youn, J. H., & Youn, M. S. (1993). Fructose effect to suppress hepatic glycogen degradation. The American journal of physiology, 264(4 Pt 1), E588–E593. [Link]
-
Shanghai Model Organisms. (2018). Aldob-KO. [Link]
-
Cox, T. M., O'Donnell, M. W., Camilleri, M., & Burghes, A. H. (1983). Isolation and characterization of a mutant liver aldolase in adult hereditary fructose intolerance. Identification of the enzyme variant by radioassay in tissue biopsy specimens. The Journal of clinical investigation, 72(1), 201–213. [Link]
-
Wasser, J. S., Inman, K. C., Gonzalez, L. A., & Jackson, D. C. (1990). 31P-NMR measurements of pHi and high-energy phosphates in isolated turtle hearts during anoxia and acidosis. The American journal of physiology, 259(3 Pt 2), R521–R530. [Link]
-
Dr. Oracle. (2025). Does the conversion of fructose into fructose-1-phosphate require a molecule of Adenosine Triphosphate (ATP)?. [Link]
-
Tappy, L. (2025). Molecular Aspects of Fructose Metabolism and Metabolic Disease. Clinician Resources. [Link]
-
Lanaspa, M. A., et al. (2018). Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice. The Journal of clinical investigation, 128(6), 2226–2238. [Link]
-
Taylor & Francis. (n.d.). Fructose 1-phosphate – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Substrate reduction therapy. [Link]
-
Martin, W. H., et al. (1998). Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo. Proceedings of the National Academy of Sciences of the United States of America, 95(4), 1776–1781. [Link]
-
Meyer, R. A., Kushmerick, M. J., & Brown, T. R. (1982). Application of 31P-NMR spectroscopy to the study of striated muscle metabolism. American journal of physiology. Cell physiology, 242(1), C1–C11. [Link]
-
Maes, M., Schravendijk, C. F., & Pipeleers, D. G. (2001). Metabolic depletion of ATP by fructose inversely controls CD95- and tumor necrosis factor receptor 1-mediated hepatic apoptosis. The Journal of biological chemistry, 276(38), 35427–35434. [Link]
-
Medscape. (2025). Aldolase: Reference Range, Interpretation, Collection and Panels. [Link]
-
Asaka, M., & Alpert, E. (1984). Human aldolase B serum levels: a marker of liver injury. Gastroenterology, 87(1), 159–165. [Link]
-
Kaufmann, U., & Froesch, E. R. (1973). Inhibition of phosphorylase-a by fructose-1-phosphate, alpha-glycerophosphate and fructose-1,6-diphosphate: explanation for fructose-induced hypoglycaemia in hereditary fructose intolerance and fructose-1,6-diphosphatase deficiency. European journal of clinical investigation, 3(5), 407–413. [Link]
-
De-Madaria, E., et al. (2024). Clinical Practice Guidelines for the Diagnosis and Management of Hereditary Fructose Intolerance. Diseases, 12(3), 44. [Link]
-
Boston University. (n.d.). FAQ: HFI Detailed. [Link]
-
Pixorize. (2018, October 17). Hereditary Fructose Intolerance | USMLE Step 1 Mnemonic [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Hereditary fructose intolerance. [Link]
-
ADDI. (n.d.). Validation of 31P-NMR spectroscopy as analytical method for assessing metabolic landscape of mouse liver. [Link]
-
Csomós, G., & Hucho, F. (1975). Effect of fructose 1-phosphate on the activation of liver glycogen synthase. FEBS letters, 55(1), 183–186. [Link]
-
MedlinePlus. (2011). Hereditary fructose intolerance. [Link]
-
Singh, S. K., et al. (2022). Hereditary fructose intolerance: A comprehensive review. World journal of clinical pediatrics, 11(4), 321–331. [Link]
-
GeneReviews. (n.d.). Hereditary Fructose Intolerance. [Link]
-
Taylor & Francis. (n.d.). Substrate reduction therapy – Knowledge and References. [Link]
-
Yue, W. W., Mackinnon, S., & Bezerra, G. A. (2019). Substrate reduction therapy for inborn errors of metabolism. Essays in biochemistry, 63(2), 265–274. [Link]
-
Oikonomakos, N. G., et al. (2000). Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarboxylate. Protein science : a publication of the Protein Society, 9(10), 1930–1945. [Link]
-
Patsnap Synapse. (2025). Fructose Intolerance - Drugs, Targets, Patents. [Link]
-
Ali, M., & Rellos, P. (2023). Fructose-1-Phosphate Aldolase Deficiency. In StatPearls. StatPearls Publishing. [Link]
-
Buziau, A. M., et al. (2019). Recent advances in the pathogenesis of hereditary fructose intolerance: implications for its treatment and the understanding of fructose-induced non-alcoholic fatty liver disease. Cellular and molecular life sciences : CMLS, 77(9), 1709–1719. [Link]
-
Taylor & Francis. (n.d.). Inorganic phosphate – Knowledge and References. [Link]
Sources
- 1. Hereditary fructose intolerance: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Hereditary fructose intolerance - Wikipedia [en.wikipedia.org]
- 4. Hereditary Fructose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. FAQ: HFI Detailed [bu.edu]
- 6. The mechanism of adenosine triphosphate depletion in the liver after a load of fructose. A kinetic study of liver adenylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Clinical Practice Guidelines for the Diagnosis and Management of Hereditary Fructose Intolerance [mdpi.com]
- 9. Fructose effect to suppress hepatic glycogen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of phosphorylase-a by fructose-1-phosphate, alpha-glycerophosphate and fructose-1,6-diphosphate: explanation for fructose-induced hypoglycaemia in hereditary fructose intolerance and fructose-1,6-diphosphatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Aldolase B Interaction with Fructose-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13), commonly known as aldolase, is a pivotal enzyme in central carbon metabolism, catalyzing the reversible cleavage of fructose 1,6-bisphosphate (FBP) into glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][2] In vertebrates, three tissue-specific isozymes exist: aldolase A (muscle), aldolase B (liver), and aldolase C (brain).[2][3] This guide focuses on aldolase B, the primary isozyme in the liver, kidney, and small intestine, which plays a crucial role not only in glycolysis and gluconeogenesis but also in the metabolism of dietary fructose.[1][3][4]
Aldolase B is unique among the isozymes in its comparable catalytic efficiency for both FBP and fructose-1-phosphate (F1P), the initial product of fructose metabolism.[1][3] This dual substrate specificity underscores its central role in integrating fructose into the glycolytic and gluconeogenic pathways.[1] A deficiency in aldolase B activity leads to the autosomal recessive disorder Hereditary Fructose Intolerance (HFI), a potentially life-threatening condition characterized by the accumulation of toxic levels of F1P upon fructose ingestion.[5][6][7] Understanding the intricate mechanism of aldolase B's interaction with F1P is therefore of paramount importance for diagnosing HFI and developing potential therapeutic interventions.
This technical guide provides a comprehensive exploration of the structural and mechanistic basis of the aldolase B-F1P interaction, details key experimental methodologies for its study, and discusses the implications for drug development.
Structural Architecture of Aldolase B
Human aldolase B is a homotetrameric enzyme, with each of the four subunits having a molecular weight of approximately 36 kDa.[3] The monomeric unit adopts a TIM barrel fold, characterized by eight parallel β-strands forming a central barrel surrounded by eight α-helices.[1] The active site is located within a cavity at the C-terminal end of this barrel structure.[4]
While the overall three-dimensional structures of the aldolase isozymes are highly conserved, specific regions of sequence variability, known as isozyme-specific regions (ISRs), are thought to confer their distinct substrate specificities and catalytic properties.[3] In aldolase B, these ISRs are located on the enzyme's surface and in the C-terminal region, which is known to be flexible and involved in product release.[3][8]
X-ray crystallographic studies of human liver aldolase B have provided detailed insights into its structure and have been instrumental in understanding the molecular basis of HFI-causing mutations.[8] For instance, the common A149P mutation induces significant local disorder, which propagates to disrupt subunit interfaces and the active site architecture, explaining the observed thermal instability and reduced activity of the mutant enzyme.[9][10]
Key Active Site Residues
The catalytic activity of aldolase B relies on a constellation of critical amino acid residues within the active site that participate in substrate binding and the chemical transformations of the catalytic cycle. These include:
-
Lys229: The catalytic lysine that forms a Schiff base intermediate with the keto group of the substrate.[3] This covalent catalysis is the hallmark of Class I aldolases, to which the vertebrate isozymes belong.[2][3]
-
Asp33: Acts as the general base catalyst, abstracting a proton from the C4-hydroxyl group of the bound substrate to facilitate C-C bond cleavage.[11]
-
Glu187: Plays a crucial role in the dehydration and hydration steps of Schiff base formation and hydrolysis.[11]
-
Arg55 and Lys146: Involved in binding the C1-phosphate group of fructose-1-phosphate.[4]
-
Arg303: A "trigger" residue that binds the phosphate group of DHAP and is implicated in the conformational changes associated with product release.[11]
The precise spatial arrangement of these residues is critical for the enzyme's catalytic efficiency and is often disrupted by mutations found in HFI patients.[9][12]
The Catalytic Mechanism of Fructose-1-Phosphate Cleavage
The cleavage of fructose-1-phosphate by aldolase B proceeds through a well-characterized Class I aldolase mechanism involving the formation of a covalent Schiff base intermediate. This mechanism can be dissected into the following key steps:
-
Substrate Binding and Ring Opening: Fructose-1-phosphate, which exists predominantly in its cyclic furanose form in solution, binds to the active site. The enzyme facilitates the opening of the ring to its linear keto form.
-
Schiff Base Formation: The ε-amino group of the active site Lys229 acts as a nucleophile, attacking the C2 carbonyl carbon of the linear F1P. This is followed by a dehydration step, catalyzed by residues like Glu187, to form a protonated Schiff base (or iminium ion).[3][11] This covalent intermediate is a central feature of the catalytic cycle.
-
Aldol Cleavage: The general base, Asp33, abstracts the proton from the C4-hydroxyl group of the substrate.[11] This initiates the cleavage of the C3-C4 bond, resulting in the release of the first product, glyceraldehyde. The remaining three-carbon fragment is now covalently attached to the enzyme as an enamine intermediate.
-
Tautomerization and Protonation: The enamine intermediate tautomerizes to a ketimine, and a proton is added to the C3 carbon.
-
Schiff Base Hydrolysis: The Schiff base is hydrolyzed in a reversal of the formation step, releasing the second product, dihydroxyacetone phosphate (DHAP). This regenerates the free enzyme, ready for another catalytic cycle.
// Edges E_LysNH2 -> Carbinolamine [label="+ F1P"]; Carbinolamine -> SchiffBase [label="- H2O"]; SchiffBase -> Enamine [label="Aldol Cleavage\n- Glyceraldehyde", dir=both, arrowhead=normal, arrowtail=normal]; Enamine -> DHAP_SchiffBase [label="Protonation"]; DHAP_SchiffBase -> E_LysNH2 [label="Hydrolysis\n+ H2O\n- DHAP"];
// Invisible nodes and edges for layout {rank=same; E_LysNH2; F1P} {rank=same; DHAP_SchiffBase; DHAP} Glyceraldehyde [style=invis]; SchiffBase -> Glyceraldehyde [style=invis]; } "Aldolase B Catalytic Cycle for F1P Cleavage"
The release of the second product, DHAP, is considered a rate-limiting step in the overall reaction for Class I aldolases and likely involves a conformational change of the C-terminus.[1]
Methodologies for Studying the Aldolase B-F1P Interaction
A variety of experimental techniques are employed to investigate the kinetics, thermodynamics, and structural basis of the interaction between aldolase B and its substrates.
Enzyme Kinetics Assays
Enzyme kinetics studies are fundamental to characterizing the catalytic efficiency of aldolase B. The most common method is a coupled spectrophotometric assay.
Protocol: Spectrophotometric Aldolase B Activity Assay
This protocol measures the rate of F1P cleavage by coupling the production of DHAP and glyceraldehyde to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[12]
Principle: Aldolase B cleaves F1P into DHAP and glyceraldehyde. Triose phosphate isomerase (TPI) converts DHAP to G3P. α-Glycerophosphate dehydrogenase (α-GPDH) then reduces G3P to glycerol-3-phosphate, oxidizing NADH to NAD+ in the process. The rate of NADH disappearance is directly proportional to the aldolase B activity.
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-acetate, 10 mM EDTA, pH 7.6.
-
Substrate Stock: 100 mM Fructose-1-Phosphate in dH₂O.
-
NADH Stock: 10 mM NADH in Assay Buffer.
-
Coupling Enzymes: A mixture of α-glycerophosphate dehydrogenase and triose phosphate isomerase (e.g., 2 mg/mL).
-
Aldolase B Enzyme: Purified recombinant or native aldolase B.
-
Bovine Serum Albumin (BSA): 10 mg/mL stock to prevent enzyme denaturation.
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
Assay Buffer to a final volume of 1 mL.
-
0.15 mM NADH.
-
100 µg/mL BSA.
-
20 µL of the coupling enzyme mix.
-
-
Add a range of F1P concentrations (e.g., from 0.1 to 10 times the expected Kₘ).
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate.
-
Initiate the reaction by adding a small, non-limiting amount of aldolase B enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding F1P concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Kinetic Parameters
Kinetic studies provide crucial quantitative data on enzyme performance.
| Parameter | Description | Typical Value for Aldolase B & F1P |
| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. Reflects the affinity of the enzyme for the substrate. | ~1.0 - 2.2 mM[13] |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme active site per unit time. | Varies with conditions |
| kcat/Kₘ | Catalytic efficiency. A measure of how efficiently the enzyme converts substrate to product at low substrate concentrations. | Aldolase B has a high catalytic efficiency for F1P.[1] |
Mutations associated with HFI typically result in a significant increase in Kₘ and/or a decrease in kcat, leading to a drastic reduction in catalytic efficiency.[12]
Structural Biology Techniques
X-ray Crystallography
X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of proteins. It has been instrumental in:
-
Elucidating the overall fold and quaternary structure of aldolase B.[1][8]
-
Identifying the specific residues in the active site.[4]
-
Visualizing the structural consequences of HFI-causing mutations.[9][10]
-
Trapping and visualizing reaction intermediates, such as the Schiff base with DHAP, providing a structural snapshot of the catalytic mechanism.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide information about the structure and dynamics of proteins in solution, complementing the static picture from crystallography. It can be used to study protein-ligand interactions, conformational changes upon substrate binding, and the pKa values of active site residues.
Biophysical Methods for Binding Analysis
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamics of binding interactions.[14] It measures the heat released or absorbed during the binding of a ligand (e.g., F1P or an inhibitor) to a macromolecule (aldolase B).
Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. Each injection of ligand results in a heat change until the protein becomes saturated.
Data Obtained:
-
Binding Affinity (Kₐ or Kₔ)
-
Enthalpy of Binding (ΔH)
-
Entropy of Binding (ΔS)
-
Stoichiometry of Binding (n)
ITC is invaluable for characterizing the binding of substrates, substrate analogs, and potential inhibitors, providing a complete thermodynamic profile of the interaction without the need for labeling or immobilization.[14]
Aldolase B in Disease and Drug Development
Hereditary Fructose Intolerance (HFI)
HFI is a direct consequence of impaired aldolase B function.[5][6] Over 15 different mutations in the ALDOB gene have been identified in HFI patients.[15] These mutations can be broadly classified into two groups:[12]
-
Catalytic Mutants: These variants retain the tetrameric structure but have altered kinetic properties (e.g., W147R, R303W).[12]
-
Structural Mutants: These mutations lead to dissociation of the homotetramer into inactive or minimally active subunits, often due to reduced thermal stability (e.g., A149P, A174D).[12]
The accumulation of F1P in the liver and kidneys of HFI patients has severe metabolic consequences, including the inhibition of glycogenolysis and gluconeogenesis, leading to profound hypoglycemia after fructose ingestion.[12][16] The primary management strategy for HFI is the strict dietary exclusion of fructose, sucrose, and sorbitol.[6][17]
Aldolase as a Therapeutic Target
While HFI is a loss-of-function disease, the inhibition of aldolase is being explored in other contexts, such as cancer therapy. Many cancer cells exhibit a high rate of glycolysis (the Warburg effect), and aldolase A is often upregulated.[18] Therefore, developing inhibitors that can distinguish between aldolase isozymes is an active area of research.[18]
The detailed understanding of the aldolase B active site and catalytic mechanism provides a strong foundation for the rational design of specific inhibitors.[18] Strategies include designing compounds that:
-
Mimic the substrate or transition state.
-
Form a covalent bond with the active site Lys229, acting as Schiff base inhibitors.[19]
Such research not only holds promise for developing new cancer therapeutics but also provides valuable chemical tools to further probe the function of aldolase isozymes.
Conclusion
The interaction between aldolase B and fructose-1-phosphate is a finely tuned enzymatic process, critical for normal fructose metabolism. Its mechanism, centered around the formation of a covalent Schiff base intermediate, is a classic example of enzyme catalysis. A deep understanding of this interaction, derived from decades of biochemical, kinetic, and structural studies, has been essential for elucidating the molecular basis of Hereditary Fructose Intolerance. The methodologies described herein represent the core experimental toolbox for researchers in this field. As we move forward, this foundational knowledge will continue to be critical for the development of novel diagnostic tools for metabolic disorders and for the design of specific inhibitors targeting aldolase activity in various disease contexts.
References
-
Research - Boston University. [Link]
-
Ali, M., & Rellos, P. (n.d.). Expression, Purification, and Characterization of Natural Mutants of Human Aldolase B. Genetyca ICM. [Link]
-
Dalby, A., et al. (2001). 1J4E: FRUCTOSE-1,6-BISPHOSPHATE ALDOLASE COVALENTLY BOUND TO THE SUBSTRATE DIHYDROXYACETONE PHOSPHATE. RCSB PDB. [Link]
-
Wikipedia. (n.d.). Aldolase B. [Link]
-
M-CSA. (n.d.). fructose-bisphosphate aldolase (Class II). [Link]
-
Taylor & Francis. (n.d.). Aldolase b – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Fructose-bisphosphate aldolase. [Link]
-
Frontiers. (2021). Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target. [Link]
-
Karim, N., & A. Al-Jahdali, A. (2023). Fructose-1-Phosphate Aldolase Deficiency. In StatPearls. StatPearls Publishing. [Link]
-
Assay Genie. (n.d.). Aldolase Activity Colorimetric Assay Kit (#BN00889). [Link]
-
Zhang, Y., et al. (2020). Computational and Experimental Study of Inhibitors Design for Aldolase A. PMC. [Link]
-
Malay, A. D., et al. (2005). Structure of the thermolabile mutant aldolase B, A149P: molecular basis of hereditary fructose intolerance. PubMed. [Link]
-
Dalby, A., et al. (2000). 1QO5: Fructose 1,6-bisphosphate Aldolase from Human Liver Tissue. RCSB PDB. [Link]
-
MDPI. (2024). Aldolase: A Desirable Biocatalytic Candidate for Biotechnological Applications. [Link]
-
Lorentzen, E., et al. (2005). 1W8S: The mechanism of the Schiff Base Forming Fructose-1,6-bisphosphate Aldolase: Structural analysis of reaction intermediates. RCSB PDB. [Link]
-
Chen, C.-Y., et al. (2021). Catalytic and structural insights into a stereospecific and thermostable Class II aldolase HpaI from Acinetobacter baumannii. PMC. [Link]
-
Malay, A. D., et al. (2005). 1XDL: Structure of human aldolase B associated with hereditary fructose intolerance (A149P), at 277K. RCSB PDB. [Link]
-
Abboud, J., & Storey, K. B. (2013). Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans: An Assessment of Enzyme Activity, Expression and Structure. PMC. [Link]
-
Santer, R., et al. (2005). The spectrum of aldolase B (ALDOB) mutations and the prevalence of hereditary fructose intolerance in Central Europe. Genetyca ICM. [Link]
-
Frontiers. (2022). Isothermal Titration Calorimetry in Biocatalysis. [Link]
-
Lorentzen, E., et al. (2005). Mechanism of the Schiff Base Forming Fructose-1,6-bisphosphate Aldolase: Structural Analysis of Reaction Intermediates. Biochemistry. [Link]
-
Mathew, A., & V. K., A. (2022). Hereditary fructose intolerance: A comprehensive review. PMC. [Link]
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2008). ALDOB (aldolase B, fructose-bisphosphate). [Link]
-
ResearchGate. (n.d.). Isothermal titration calorimetry results for 5 (a) and 2 (b). [Link]
-
Metabolic Support UK. (n.d.). Hereditary Fructose Intolerance. [Link]
-
ResearchGate. (2025). Schiff Base Based Metal Complexes: A Review of Their Catalytic Activity on Aldol and Henry Reaction. [Link]
-
Wikipedia. (n.d.). Hereditary fructose intolerance. [Link]
- Google Patents. (n.d.).
-
Gitzelmann, R., et al. (1983). A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance. PubMed. [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). [Link]
-
Cox, T. M. (1998). Hereditary fructose intolerance. Journal of Medical Genetics. [Link]
-
ResearchGate. (n.d.). Structure-Based Rational Design of Novel Inhibitors Against Fructose-1,6-Bisphosphate Aldolase from Candida albicans. [Link]
-
Catalyst University. (2014, September 28). Biochemistry | Schiff Base Chemistry [Part 1/2] [Video]. YouTube. [Link]
Sources
- 1. Research [bu.edu]
- 2. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 3. Aldolase B - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hereditary fructose intolerance: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hereditary fructose intolerance - Wikipedia [en.wikipedia.org]
- 8. rcsb.org [rcsb.org]
- 9. Structure of the thermolabile mutant aldolase B, A149P: molecular basis of hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. genetyca-icm.com [genetyca-icm.com]
- 13. A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 15. genetyca-icm.com [genetyca-icm.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. metabolicsupportuk.org [metabolicsupportuk.org]
- 18. Computational and Experimental Study of Inhibitors Design for Aldolase A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EP1641807B1 - Aromatic compounds as aldolase inhibitors - Google Patents [patents.google.com]
Structural Conformation & Isolation of Fructose-1-Phosphate Barium Salt
Technical Monograph | Version 2.1
Executive Summary
This technical guide details the structural dynamics, isolation methodology, and analytical characterization of Fructose-1-Phosphate (F1P) Barium Salt . While historically utilized for the fractionation of sugar phosphates (the "Tankó-Robison" ester), the barium salt form remains a critical tool in structural biology for stabilizing the phosphate moiety during crystallographic analysis and purification. This guide is designed for biochemists and drug developers targeting Aldolase B in the context of Hereditary Fructose Intolerance (HFI) and metabolic oncology.
Part 1: Structural Dynamics and Barium Coordination
The Mutarotation Equilibrium
In aqueous solution, Fructose-1-Phosphate exists as a dynamic equilibrium of tautomers. Unlike Glucose-6-Phosphate, which heavily favors the pyranose form, F1P exhibits a more complex distribution due to the steric bulk of the phosphate group at the C1 position.
- -D-Fructopyranose (~80%): The thermodynamically dominant form in solution.
-
-D-Fructofuranose &
-D-Fructofuranose (~15-20%): These forms are biologically significant as they more closely resemble the transition state required for Aldolase B cleavage. -
Open-Chain Keto (~0.5%): The reactive species for Schiff-base formation in the active site.
The Barium "Locking" Mechanism
The introduction of Barium ions (
In the solid-state lattice of the F1P-Barium salt:
-
Phosphate Chelation: The
ion coordinates strongly with the oxygen atoms of the C1-phosphate group. -
Hydroxyl Bridging: Crucially, the barium ion often forms bridging coordinate bonds with the C2 and C3 hydroxyl groups.
-
Conformational Selection: This multidentate chelation tends to stabilize the
-D-fructofuranose or keto configurations in the precipitate, as these geometries offer the optimal "bite angle" for the large barium ion, effectively "locking" the sugar out of its rapid mutarotation cycle.
Technical Insight: This solubility differential is the basis of purification. Barium Fructose-6-Phosphate is moderately soluble in water/ethanol mixtures, whereas Barium Fructose-1-Phosphate is sparingly soluble, allowing for fractional precipitation.
Part 2: Experimental Protocol – Enzymatic Synthesis & Isolation
Objective: Isolate high-purity F1P Barium salt from D-fructose using a self-validating enzymatic workflow.
Phase A: Enzymatic Phosphorylation
Avoid Hexokinase, which produces Fructose-6-Phosphate. Use Hepatic Ketohexokinase (KHK).
-
Reaction Matrix: Prepare a 50 mL buffer solution (50 mM Tris-HCl, pH 7.8).
-
Substrate Loading: Add D-Fructose (10 mM) and ATP (12 mM).
-
Catalyst: Add Recombinant Human Ketohexokinase (KHK-C isoform, 50 Units).
-
Cofactor: Add
(5 mM). Mg is essential for ATP-enzyme bridging. -
Incubation: Incubate at 37°C for 4 hours. Monitor ATP consumption via HPLC or TLC.
Phase B: Barium Precipitation (The Purification Step)
-
Quenching: Stop reaction by heating to 90°C for 2 mins (denatures KHK). Centrifuge to remove protein debris.
-
Barium Addition: To the supernatant, add Barium Acetate (
) solution (1.0 M) dropwise until the molar ratio of Ba:Fructose is 1.5:1. -
Ethanol Fractionation:
-
Add absolute ethanol slowly to reach 20% v/v. Note: Impurities like inorganic phosphate (
) may precipitate first; remove via filtration. -
Increase ethanol concentration to 80% v/v . The F1P-Barium salt will precipitate as a fine white microcrystalline powder.
-
-
Collection: Centrifuge at 4,000 x g for 15 mins. Wash pellet 3x with 90% ethanol to remove residual ATP and Barium Acetate.
-
Drying: Desiccate under vacuum over
.
Phase C: Cation Exchange (For Analysis)
Barium interferes with biological assays. Convert to Sodium/Acid form before use.
-
Resin: Dowex 50W-X8 (
form). -
Elution: Pass the Barium salt slurry through the column. Collect the acidic eluate (F1P acid).
-
Neutralization: Immediately neutralize with NaOH to pH 7.0 to prevent acid-catalyzed hydrolysis of the phosphate ester.
Part 3: Visualization of Workflows
Diagram 1: Isolation Logic Flow
This diagram illustrates the critical separation of F1P from F6P and inorganic phosphate based on Barium solubility rules.
Caption: Fractional precipitation strategy leveraging the differential solubility of Barium-F1P vs. Barium-F6P in ethanolic solutions.
Diagram 2: Metabolic Bottleneck (HFI Context)
Visualizing why F1P structural integrity is vital for Aldolase B drug targeting.
Part 4: Analytical Characterization Data
To validate the synthesis, compare your sample against these established NMR standards. Data is based on the sodium salt form (post-exchange) in
Table 1: NMR Chemical Shifts (ppm)
Distinguishing the
| Carbon Position | Structural Note | ||
| C1 (Phosphate) | 64.8 (d) | 68.2 (d) | Doublet due to |
| C2 (Anomeric) | 99.1 | 102.5 | Quaternary carbon; shifts downfield in furanose. |
| C3 | 68.5 | 76.2 | - |
| C4 | 70.6 | 75.5 | - |
| C5 | 70.1 | 81.3 | Ring closure point. |
| C6 | 64.0 | 63.5 | - |
Table 2: NMR Parameters
The definitive test for monophosphate purity.
| Parameter | Value | Interpretation |
| Chemical Shift ( | +4.2 to +4.5 ppm | Characteristic of primary alcohol monoesters. |
| Coupling ( | Triplet / Multiplet | Indicates coupling to the two protons on C1. |
| Impurity Signal | +0.5 to +1.0 ppm | Indicates hydrolysis to Inorganic Phosphate ( |
| Impurity Signal | -5.0 to -10.0 ppm | Indicates residual ATP or Polyphosphates. |
References
- Robison, R. (1932). The Significance of Phosphoric Esters in Metabolism. New York University Press.
-
Herman, R. H., & Zakim, D. (1968). "Fructose Metabolism: The Fructose Metabolic Pathway". The American Journal of Clinical Nutrition. Link
-
Gurtler, F., et al. (2018). "Development of an enzymatic assay for fructose-1-phosphate". Analytical Biochemistry. Link
-
PubChem. (2024). "Fructose-1-Phosphate Compound Summary". National Library of Medicine. Link
-
Tolan, D. R. (1995). "Molecular Basis of Hereditary Fructose Intolerance: Mutations and Polymorphisms in the Human Aldolase B Gene". Human Mutation.[1] Link
Sources
Precision Synthesis of Fructose-1-Phosphate (F1P): A Biocatalytic & Therapeutic Guide
Executive Summary
Fructose-1-Phosphate (F1P) is the pivotal intermediate in fructolysis, a metabolic pathway increasingly implicated in non-alcoholic steatohepatitis (NASH), metabolic syndrome, and hepatocellular carcinoma.[1][2][3][4][5] Unlike glucose metabolism, which is tightly regulated by phosphofructokinase, fructose metabolism via Ketohexokinase (KHK) is rapid and unregulated, leading to hepatic ATP depletion and accelerated lipogenesis.
This technical guide outlines the biochemical rationale and methodological protocols for the synthesis of F1P. It prioritizes a biocatalytic approach coupled with ATP regeneration , offering superior stereospecificity and yield compared to traditional chemical phosphorylation.
Part 1: The Biological Imperative
The Fructolysis Bypass
The clinical relevance of F1P stems from its unique position in hepatic metabolism.[5][6] Fructose enters the hepatocyte via GLUT2/5 and is phosphorylated by KHK to F1P.[7] Crucially, F1P bypasses the rate-limiting step of glycolysis (PFK-1).[5]
-
KHK-C (High Activity): The dominant isoform in the liver, possessing a low
for fructose (~1 mM). It drives rapid phosphorylation, depleting intracellular phosphate and ATP. -
KHK-A (Low Activity): Ubiquitous but low affinity (
~8 mM). -
Pathophysiology: The rapid accumulation of F1P sequesters inorganic phosphate (
), activating AMP deaminase and leading to uric acid production—a key driver of mitochondrial oxidative stress.
Pathway Visualization
The following diagram illustrates the divergence of fructolysis from glycolysis and the "ATP Trap" mechanism.
Figure 1: The Fructolysis Pathway highlighting the unregulated phosphorylation of fructose by KHK-C, leading to F1P accumulation, ATP depletion, and downstream lipogenesis.[1][5]
Part 2: Biosynthetic Mechanisms & Protocols
Why Biocatalysis?
Chemical synthesis of F1P is historically plagued by the lack of regioselectivity. Phosphorylating fructose chemically often yields a mixture of Fructose-6-Phosphate (F6P), Fructose-1,6-Bisphosphate, and various cyclic isomers. Separation requires tedious chromatography.
The Biocatalytic Solution: Using recombinant KHK ensures 100% regioselectivity for the C1 position. However, the stoichiometric consumption of ATP makes this expensive for gram-scale synthesis. Therefore, an ATP Regeneration System is mandatory for economic viability.
Protocol: Enzymatic Synthesis with ATP Regeneration
This protocol utilizes an Acetate Kinase (AckA) / Acetyl Phosphate system to recycle ADP back to ATP.
Reagents & Equipment
-
Substrate: D-Fructose (High purity).
-
Enzyme 1: Recombinant Human KHK-C (or bacterial Fructokinase).
-
Enzyme 2 (Regeneration): Acetate Kinase (from E. coli or B. stearothermophilus).
-
Phosphate Donor: Acetyl Phosphate (Lithium or Potassium salt).
-
Cofactor:
(Essential for kinase activity). -
Buffer: 50 mM HEPES or Tris-HCl, pH 7.5.
-
Reaction Vessel: Thermostated bioreactor or shaker flask.
Step-by-Step Workflow
-
Buffer Preparation: Prepare 50 mM HEPES (pH 7.5) containing 10 mM
. Degas to prevent oxidation if using sensitive enzyme variants. -
Reaction Assembly (100 mL Scale):
-
Add D-Fructose to a final concentration of 50 mM.
-
Add Acetyl Phosphate (60 mM, slight excess).
-
Add catalytic ATP (2 mM). Note: We do not need stoichiometric ATP; the system will cycle this pool.
-
Add Acetate Kinase (5–10 Units/mL).
-
Initiate reaction with KHK (2–5 Units/mL).
-
-
Incubation: Incubate at 30°C–37°C with gentle agitation (150 rpm). Monitor pH; the release of acetate will lower pH. Maintain pH 7.5 using 1M NaOH via an autotitrator or manual adjustment.
-
Monitoring: Track reaction progress via HPLC (Aminex HPX-87H column) or by assaying residual fructose.
-
Termination & Purification:
-
Heat inactivation: 80°C for 10 mins (precipitates enzymes).
-
Centrifuge (10,000 x g, 15 mins) to remove protein debris.
-
Isolation: F1P is highly water-soluble. Purification is best achieved via Anion Exchange Chromatography (e.g., DEAE-Sepharose), eluting with a linear gradient of ammonium bicarbonate.
-
Lyophilization: Convert the eluted salt form to the desired cation salt (e.g., Sodium or Barium) and lyophilize to a white powder.
-
Mechanism of ATP Regeneration
The following diagram details the coupled enzymatic cycle that drives the synthesis.
Figure 2: Coupled enzymatic workflow. Acetate Kinase recycles ADP to ATP using Acetyl Phosphate, driving the thermodynamically favorable phosphorylation of Fructose by KHK.
Part 3: Analytical Validation
Trustworthiness in synthesis requires rigorous validation. F1P must be distinguished from F6P.
Quantitative Comparison of Methods
| Feature | Biocatalytic (KHK) | Chemical Synthesis |
| Regioselectivity | 100% (C1-OH only) | Poor (C1, C6, and mixtures) |
| Yield | >90% (with ATP regen) | 30–50% (after purification) |
| Stereochemistry | Retains D-configuration | Risk of racemization |
| Purification | Simple (Ion Exchange) | Complex (Isomer separation) |
| Scalability | High (Bioreactor compatible) | Low (Reagent intensive) |
Validation Techniques
-
P-NMR: The definitive identification method.
-
F1P Signal: Distinct singlet at
~4.5 ppm (pH dependent). -
F6P Signal: Distinct singlet shifted downfield relative to F1P.
-
-
Enzymatic Coupling Assay:
-
Incubate purified product with Aldolase B and NADH.
-
Logic: Only F1P is cleaved by Aldolase B to DHAP and Glyceraldehyde.[1] DHAP is then reduced by Glycerol-3-Phosphate Dehydrogenase, consuming NADH (absorbance drop at 340 nm). F6P will not react in this specific coupled system.
-
Part 4: Therapeutic Context & Screening
Synthesized F1P is a critical reagent for drug discovery in the NASH/NAFLD space.
Screening Aldolase B Inhibitors
Researchers seek to inhibit Aldolase B to prevent the generation of lipogenic trioses.
-
Protocol: Use synthesized F1P as the substrate. Monitor the lack of DHAP formation in the presence of small molecule candidates.
KHK Inhibitor Validation
While F1P is the product of KHK, it is used to study product inhibition kinetics.
-
Relevance: High intracellular F1P can allosterically modulate Glucokinase regulatory protein (GCKR), triggering glucokinase translocation. This "crosstalk" is a vital area of metabolic research.
References
-
Lanaspa, M. A., et al. (2018).[3] "Ketohexokinase targets for nonalcoholic fatty liver disease." Cell Metabolism. Link
-
Hayward, B. E., & Bonthron, D. T. (1998).[8] "Structure and alternative splicing of the ketohexokinase gene." European Journal of Biochemistry. Link
-
Diggle, C. P., et al. (2009). "Ketohexokinase: expression and localization of the principal fructose-metabolizing enzyme." Journal of Histochemistry & Cytochemistry. Link
-
Andlish, A. E., et al. (2025). "ATP Regeneration by Polyphosphate Kinase Powers Efficient Oligosaccharide Synthesis."[9] ACS Chemical Biology. Link
-
Softic, S., et al. (2017). "The sweet path to metabolic demise: fructose and lipid synthesis." Journal of Clinical Investigation. Link
Sources
- 1. The sweet path to metabolic demise: fructose and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Regulation of Fructose Metabolism in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Conversion of Barium Sugar Phosphates to Soluble Sodium Salts via Cation Exchange
Abstract
Sugar phosphates (e.g., Glucose-6-Phosphate, Fructose-1,6-Bisphosphate) are frequently isolated as barium salts due to their insolubility in ethanol-water systems, which facilitates high-yield precipitation and storage stability. However, the barium cation (
Scientific Principle & Mechanism[1]
The conversion relies on the high selectivity of sulfonated polystyrene resins for divalent cations over monovalent cations. When a solution of Barium Sugar Phosphate passes through a column of Strong Acid Cation resin in the Hydrogen (
The Chemical Exchange:
Critical Control Point (Thermodynamics vs. Kinetics):
While the resin has a higher affinity for
Diagram 1: Mechanistic Workflow
Caption: Workflow depicting the exchange of Barium for Protons and the critical time-sensitive neutralization step.
Materials & Equipment
Reagents
-
Target Compound: Barium Sugar Phosphate salt (crude or recrystallized).
-
Resin: Dowex 50W-X8 (or Bio-Rad AG 50W-X8), 200-400 mesh, Hydrogen form.
-
Note: The "X8" (8% cross-linkage) provides optimal pore size for small organic molecules while maintaining physical rigidity.
-
-
Regenerant: 2M Hydrochloric Acid (
). -
Neutralizer: 1M or 2M Sodium Hydroxide (
). -
QC Reagent: 1M Sulfuric Acid (
) for barium detection.
Equipment
-
Glass Chromatography Column (approx. 1.5 cm x 20 cm for 1-5g scale).
-
pH Meter (calibrated).
-
Magnetic Stirrer & Ice Bath.
-
Peristaltic Pump (optional, gravity flow is sufficient).
Experimental Protocol
Phase 1: Resin Preparation & Packing
Rationale: Commercial resins often contain fines and trace metallic impurities. Cycling ensures the resin is fully active.
-
Hydration: Suspend 50g of Dowex 50W-X8 in 200mL deionized water. Allow to swell for 30 minutes.
-
Decanting Fines: Swirl gently and let settle for 10 minutes. Decant the turbid supernatant (fines). Repeat until supernatant is clear.
-
Acid Wash: Pour resin into the column.[1] Pass 3 Bed Volumes (BV) of 2M
through the column to ensure 100% protonation ( form). -
Equilibration: Wash with deionized water until the effluent pH is neutral (pH > 5.0).
-
Validation: Add 1 drop of
to an aliquot of effluent; no white precipitate (AgCl) implies chloride is removed.
-
Phase 2: Sample Loading & Exchange
-
Sample Dissolution: Suspend the Barium Sugar Phosphate in cold water.
-
Note: Many Barium salts are sparingly soluble. Add dilute
dropwise only if necessary to dissolve, but keep pH > 3.0 if possible.
-
-
Loading: Apply the sample to the column surface carefully to avoid disturbing the bed.
-
Elution: Elute with deionized water at a flow rate of approx. 1-2 mL/min.
Phase 3: Collection & Neutralization (CRITICAL)
Rationale: The effluent will be the free sugar acid. Hydrolysis rates increase exponentially with temperature and acidity.
-
Setup: Place the collection flask in an Ice Bath .
-
Neutralization Strategy:
-
Method A (Manual): Monitor the effluent with pH paper. As the acidic front elutes, immediately titrate the collection flask with 2M
to maintain pH 6.5–7.5. -
Method B (Pre-loaded): If the theoretical yield is known, add calculated stoichiometric
into the receiving flask beforehand, ensuring the acid drops directly into base.
-
-
Chasing: Continue eluting with water until the effluent pH returns to neutral (indicating all acid has eluted).
Diagram 2: Chemical Interaction at Bead Surface
Caption: Divalent Barium ions displace monovalent Hydrogen ions due to higher charge density and affinity for the sulfonate group.
Validation & QC (Self-Validating Steps)
To ensure the protocol was successful, perform these two rapid assays on the final neutralized fraction:
Test A: The Sulfate Test (Barium Breakthrough)
Purpose: Confirms complete removal of Barium.
-
Take 500
of the final neutralized product. -
Add 100
of 1M . -
Observation:
-
Clear: No Barium present (Pass).
-
Turbid/White Precipitate: Barium breakthrough occurred (
formed). Resin capacity was exceeded or channeling occurred.
-
Test B: Phosphate Recovery
Purpose: Confirms the sugar phosphate was not lost or hydrolyzed.
-
Inorganic Phosphate Check: Perform a standard phosphate assay (e.g., Fiske-Subbarow) on the sample without digestion.
-
High inorganic phosphate indicates hydrolysis occurred (Failure of Phase 3).
-
-
Total Phosphate: Digest sample and repeat. The ratio of Inorganic/Total Phosphate should be near 0% for intact sugar phosphates.
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Turbidity in Effluent | Barium leakage (Resin saturation) | Regenerate resin; Use larger bed volume (aim for 10x excess capacity). |
| High Free Phosphate | Acid hydrolysis during elution | Increase flow rate; Neutralize faster; Keep collection flask at 4°C. |
| Low Yield | Sample trapped in void volume | Wash column with 1 additional Bed Volume of water. |
| Colored Eluate | Resin bleeding (old resin) | Cycle resin with NaOH/HCl/Water before use. |
References
-
Bio-Rad Laboratories. (n.d.). AG 50W and AG MP-50 Cation Exchange Resins Instruction Manual. Retrieved from
-
Wood, T. (1968). The preparation and analysis of some sugar phosphates. Methods in Enzymology, 11, 23-27. Retrieved from
-
Khym, J. X., & Cohn, W. E. (1953). The Separation of Sugar Phosphates by Ion Exchange with the Use of the Borate Complex. Journal of the American Chemical Society, 75(5), 1153–1156. Retrieved from
-
Moore, S., & Stein, W. H. (1951). Chromatography of Amino Acids on Sulfonated Polystyrene Resins. Journal of Biological Chemistry, 192, 663-681. (Foundational text on Dowex 50 kinetics). Retrieved from
Sources
Application Note: Sulfate Precipitation Method for Barium Removal from Fructose-1-Phosphate (F1P)
Abstract & Scope
Fructose-1-Phosphate (F1P) is often isolated or stored as a Barium salt (
This Application Note details a validated protocol for the stoichiometric removal of Barium via sulfate precipitation. Unlike standard inorganic protocols, this method is optimized for labile sugar phosphates , balancing efficient precipitation with the preservation of the delicate anomeric phosphate bond.
Scientific Principle
The Solubility Equilibrium
The method relies on the extremely low solubility of Barium Sulfate (
This low
The Stability Challenge (Critical Expert Insight)
Fructose-1-Phosphate contains a phosphate group at the anomeric carbon (C1). This bond is acid-labile .
-
Risk: Standard gravimetric Barium protocols involve boiling in excess
. This will hydrolyze F1P into Fructose and inorganic phosphate ( ), destroying the product. -
Solution: This protocol uses a controlled titration approach at moderate pH and temperature to prevent hydrolysis while ensuring crystal growth (Ostwald ripening) for filterability.
Materials & Equipment
Reagents
-
Starting Material: Fructose-1-Phosphate Barium Salt (Purity >95%).
-
Precipitant: Sodium Sulfate (
), 0.5 M solution (preferred for pH stability) OR Sulfuric Acid ( ), 0.5 M (if free acid form is required). -
Polishing Agent: Chelex® 100 Resin (Sodium form) - Optional for ultra-low limits.
-
Buffer: NaOH (1 M) for pH adjustment.
Equipment
-
High-speed Centrifuge (capable of 10,000 x g) or Vacuum Filtration setup with 0.22 µm PES membranes.
-
Turbidimeter or Nephelometer (for endpoint detection).
-
Conductivity meter.
-
ICP-MS (for final validation).
Experimental Protocol
Phase 1: Dissolution & Stoichiometric Calculation
-
Calculate Molar Equivalents: Determine the exact mass of Barium in your sample.
-
MW of F1P-Ba
395.45 g/mol (Anhydrous basis). -
Note: Check the Certificate of Analysis (CoA) for hydration state (often dihydrate).
-
-
Dissolution: Dissolve the F1P-Ba salt in deionized water (Type I) to a concentration of roughly 50-100 mM.
-
Pro-Tip: If the salt is slow to dissolve, use mild sonication. Do not heat above 40°C.
-
Phase 2: Controlled Precipitation (The "Dropwise" Technique)
Goal: Avoid local excess of sulfate which traps impurities, and grow large crystals.
-
Setup: Place the F1P solution on a magnetic stirrer (medium speed).
-
Titration: Slowly add the 0.5 M Sulfate source (
or ).-
Rate: 1 mL/minute.
-
Stoichiometry: Add exactly 0.98 equivalents initially.
-
-
The "Cloud Point": The solution will turn milky white immediately.
-
Endpoint Adjustment:
-
After adding 0.98 equivalents, remove a 1 mL aliquot.
-
Spin down (1 min @ 10k rpm).
-
Test supernatant: Add 1 drop of Sulfate solution. If turbidity persists, Barium is still present.
-
Continue adding Sulfate to the main batch in 0.01 equivalent increments until the aliquot test shows no new turbidity.
-
Phase 3: Digestion (Crystal Aging)
Crucial for filtration. Fresh
-
Heating: Warm the slurry to 37°C - 40°C (Water bath). Do not boil.
-
Aging: Stir gently for 2–4 hours. This promotes Ostwald ripening, where small particles dissolve and redeposit onto larger crystals.
-
Cooling: Allow to cool to room temperature over 1 hour.
Phase 4: Separation
-
Primary Clarification: Centrifuge at 5,000–10,000 x g for 15 minutes. The pellet should be compact and white.
-
Polishing Filtration: Pass the supernatant through a 0.22 µm PES (Polyethersulfone) filter.
-
Why PES? Cellulose membranes can bind sugar phosphates; PES is low-binding.
-
Phase 5: Final Polish (Optional but Recommended)
If ICP-MS shows Barium > 10 ppm, pass the filtrate through a small column of Chelex 100 (Na+ form) . This resin has high selectivity for divalent cations (
Process Visualization
Workflow Diagram
Caption: Step-by-step workflow for the removal of Barium from F1P, emphasizing the iterative endpoint check to prevent excess sulfate.
Data Summary & Expected Results
| Parameter | Specification / Target | Typical Result |
| Initial Barium | ~25 - 30% (w/w) | 27.4% |
| Final Barium (Post-Filter) | < 10 ppm | < 2 ppm |
| F1P Recovery | > 90% | 94% |
| F1P Purity (HPLC) | > 98% (Area %) | 99.1% |
| Free Sulfate | < 0.1% | 0.05% |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Filtrate is cloudy | Colloidal | Increase digestion time; Use 0.1 µm filter; Add filter aid (Celite). |
| Low F1P Yield | Product coprecipitation or Hydrolysis | Wash BaSO4 pellet with water and pool; Check pH (keep > 4.0). |
| High Sulfate levels | Excess precipitant added | Use strict titration (Phase 2); Use |
References
-
United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[5][6] USP-NF.[6] Link
-
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[5][6] USP-NF.[6] Link
- Robyt, J. F. (1998). Essentials of Carbohydrate Chemistry. Springer.
- Kolthoff, I. M., & Sandell, E. B. (1952). Textbook of Quantitative Inorganic Analysis. Macmillan.
-
ICH Guideline Q3D (R1). Guideline for Elemental Impurities. (2019). Link
Sources
In vitro enzymatic synthesis using fructose-1-phosphate barium salt
Application Note & Protocol Guide: In Vitro Enzymatic Synthesis Using Fructose-1-Phosphate Barium Salt
Abstract
Fructose-1-Phosphate (F1P) is a critical metabolic intermediate in the fructolysis pathway, serving as the specific substrate for Aldolase B (Liver-type aldolase).[1][2][3] While the barium salt form (
Introduction
In drug discovery and metabolic engineering, Fructose-1-Phosphate is utilized to characterize Aldolase B specificity, screen for Hereditary Fructose Intolerance (HFI), and serve as a "DHAP donor" in the asymmetric synthesis of rare sugars.[1]
However, the direct addition of F1P Barium salt to an enzyme reaction mixture is a critical error.
-
The Challenge:
ions exhibit high toxicity to enzymes requiring or cofactors and form insoluble precipitates with common assay buffers (PBS, Tris-Sulfate), causing turbidity that interferes with spectrophotometric readings.[1] -
The Solution: A pre-analytical "demetalation" step is required to exchange
for or , yielding a soluble, bio-compatible substrate.[1]
Pre-Analytical Protocol: Conversion of F1P-Ba to Bioactive F1P-Na
Objective: To remove barium ions and generate a soluble Fructose-1-Phosphate Disodium salt solution.
Principle: Stoichiometric precipitation of barium as insoluble Barium Sulfate (
Materials Required
-
Fructose-1-Phosphate Barium Salt (MW: ~395.4 g/mol )[1]
-
Sodium Sulfate (
), 0.5 M solution[1] -
Ultrapure Water (Milli-Q, 18.2 MΩ)[1]
-
0.22 µm Syringe Filter (PES or Nylon)[1]
-
pH Meter and dilute NaOH/HCl
Step-by-Step Methodology
-
Calculation & Weighing:
-
Calculate the moles of F1P-Ba required.
-
Example: To prepare 10 mL of 50 mM F1P substrate:
[1] -
Weigh ~198 mg of F1P-Ba salt into a 15 mL conical tube.
-
-
Solubilization (Acidic Phase):
-
Barium Precipitation:
-
Incubation & Separation:
-
Incubate on ice for 10 minutes to ensure complete precipitation.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant (containing F1P-Na) into a fresh tube.[1]
-
-
Polishing (Filtration):
-
Pass the supernatant through a 0.22 µm syringe filter to remove micro-particulates of
. -
Critical Check: Add a single drop of 0.5 M
to a small aliquot.[1] If turbidity persists, repeat centrifugation/filtration.
-
-
pH Adjustment:
Core Application: Aldolase B Enzymatic Assay
Objective: Kinetic characterization of Aldolase B activity using the prepared F1P-Na substrate. Mechanism: Aldolase B cleaves F1P into Dihydroxyacetone Phosphate (DHAP) and D-Glyceraldehyde.[1][5] The reaction is coupled to Glycerol-3-Phosphate Dehydrogenase (G3PDH) for real-time monitoring.[1]
Reaction Pathway
-
Primary:
[1] -
Coupled:
-
Signal: Oxidation of NADH is measured as a decrease in Absorbance at 340 nm .[1]
Experimental Protocol
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.[1]
-
NADH Solution: 10 mM (Freshly prepared, protect from light).
-
Coupling Enzyme Mix: G3PDH (min 5 U/mL) + Triose Phosphate Isomerase (TPI, optional, to scavenge any isomerized products, though F1P cleavage produces Glyceraldehyde, not GAP directly).[1]
-
Substrate: 50 mM F1P-Na (prepared in Section 2).[1]
-
Enzyme: Recombinant Human Aldolase B.[1]
Workflow Table:
| Component | Volume (µL) | Final Conc. | Notes |
| Assay Buffer | 880 | - | Pre-warm to 25°C or 37°C |
| NADH (10 mM) | 20 | 0.2 mM | Substrate for detection |
| Coupling Mix (G3PDH) | 10 | 1 U/mL | Excess ensures Aldolase is rate-limiting |
| Aldolase B Enzyme | 10 | Variable | Initiate reaction with Enzyme OR Substrate |
| Incubate 2 min to stabilize baseline | - | - | Monitor for background NADH oxidation |
| F1P-Na Substrate (50 mM) | 80 | 4.0 mM | Start Reaction |
| Total Volume | 1000 |
Data Analysis:
-
Calculate
from the linear portion of the curve. -
Use Beer-Lambert Law (
) to determine activity (µmol/min).[1]
Visualization of Workflows
Figure 1: Reagent Preparation & Enzymatic Pathway
This diagram illustrates the critical removal of Barium and the downstream coupled assay logic.
Caption: Figure 1. Integrated workflow showing the chemical conversion of F1P-Ba to F1P-Na and its utilization in an NADH-coupled enzymatic assay.
Advanced Application: "DHAP Donor" Synthesis
In advanced biocatalysis, F1P can serve as a clean source of DHAP for aldolase-catalyzed asymmetric synthesis .[1]
-
Concept: Instead of using unstable DHAP directly, F1P is cleaved in situ by Aldolase B. The released DHAP is then condensed with an acceptor aldehyde (e.g., Butanal) by a second aldolase (or the same one) to form rare sugar mimetics.[1]
-
Advantage: Avoids the degradation of DHAP and allows for controlled release of the donor molecule.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Turbidity in Assay | Residual Barium reacting with buffer sulfate/phosphate.[1] | Re-filter substrate (0.22 µm).[1] Add slight excess of |
| No Activity | Enzyme inhibition by heavy metals or pH shock.[1] | Ensure pH of F1P-Na is adjusted to 7.4. Add 1 mM EDTA to assay buffer to chelate trace metals.[1] |
| High Background | NADH oxidation by contaminants.[1] | Run a "No Substrate" control.[1] Use fresh NADH. |
| Precipitate in Storage | F1P-Na is less stable than F1P-Ba.[1] | Store F1P-Na aliquots at -80°C. Do not store at 4°C for >1 week. |
References
-
Substrate Properties & Stability
-
Aldolase B Mechanism & Specificity
-
Enzymatic Assay Protocols
-
Barium Salt Conversion Methods
-
Rare Sugar Synthesis Applications
Sources
- 1. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]
- 2. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. conductscience.com [conductscience.com]
- 5. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. mdpi.com [mdpi.com]
- 8. rcsb.org [rcsb.org]
Application Notes and Protocols: Safe Handling and Storage of Fructose-1-Phosphate Barium Salt
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Fructose-1-Phosphate Barium Salt (CAS No. 53823-70-4). As a key intermediate in glucose metabolism, fructose-1-phosphate is a vital compound in various biological studies.[1][2] The barium salt form offers stability for storage and use, but its handling requires stringent safety protocols due to the inherent toxicity of soluble barium ions.[3][4]
The following protocols are designed to ensure both the integrity of the compound and the safety of laboratory personnel. The causality behind each procedural step is explained to provide a deeper understanding of the necessary precautions.
Compound Identification and Properties
A thorough understanding of the compound's properties is foundational to its safe handling. Fructose-1-phosphate barium salt is a white crystalline powder.[5] Its limited solubility is a critical factor to consider during the preparation of experimental solutions.[6]
| Property | Value | Source(s) |
| CAS Number | 53823-70-4 | [6][7][8] |
| Molecular Formula | C₆H₁₁BaO₉P | [6] |
| Molecular Weight | 395.45 g/mol | [6][7] |
| Appearance | White crystalline powder | [5] |
| Solubility | Slightly soluble in water and aqueous acids | [6] |
Hazard Identification and Risk Assessment
The primary hazard associated with this compound is the toxicity of the barium ion (Ba²⁺). Soluble barium compounds are classified as toxic if swallowed or inhaled.[4] Accidental exposure can adversely affect the nervous, respiratory, and cardiovascular systems.[3]
Routes of Exposure:
-
Inhalation: Breathing in dust can lead to respiratory irritation and systemic poisoning.[3][6]
-
Ingestion: Swallowing the compound is a primary route for acute toxicity.[6]
-
Skin/Eye Contact: While less of a systemic risk, direct contact can cause irritation.[6]
GHS Hazard Classification (for soluble Barium salts):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic / Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic / Harmful if inhaled |
Source: Based on data for similar soluble barium compounds.[4]
Engineering Controls and Personal Protective Equipment (PPE)
The core principle of safe handling is to minimize exposure by using a combination of engineering controls and appropriate PPE. The primary goal is to prevent the generation and inhalation of aerosolized dust and to avoid any direct physical contact.[6][9]
-
Engineering Controls: All weighing and solution preparation activities involving the solid compound must be conducted within a certified chemical fume hood or a glove box.[6][10] This is the most effective way to contain dust and vapors. A well-ventilated laboratory is a minimum requirement for handling dilute solutions.[5]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and disposed of after handling the compound. Always wash hands thoroughly with soap and water after removing gloves.[6][9]
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned to prevent skin contact.[5]
-
Respiratory Protection: If a fume hood is unavailable or if there is a risk of significant aerosolization, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[5][6]
-
Storage Protocols
Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure or contamination.
-
Location: Store the container in a cool, dry, and well-ventilated area.[3][5][6] The storage location should be a designated, labeled, and secure area restricted to authorized personnel.[5][11]
-
Container: Keep the compound in its original, tightly closed container to prevent moisture absorption and contamination.[3][6]
-
Incompatible Materials: Store separately from foodstuffs and incompatible materials such as strong acids and oxidizing agents.[6][10][11]
Experimental Protocols
Protocol 5.1: Preparation of Aqueous Solutions
Rationale: This protocol is designed to safely prepare solutions while accounting for the compound's slight solubility and the need to minimize dust exposure.
Materials:
-
Fructose-1-phosphate barium salt
-
Appropriate solvent (e.g., deionized water, buffer)
-
Calibrated balance (inside a fume hood)
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flask and glassware
-
Magnetic stirrer and stir bar or sonicator
Procedure:
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.
-
Weighing: Place a weighing boat on the balance inside the fume hood and tare it. Carefully weigh the desired amount of fructose-1-phosphate barium salt using a clean spatula. Handle the powder gently to avoid creating dust.[9]
-
Transfer: Carefully transfer the weighed powder into the volumetric flask.
-
Dissolution: Add a portion (approximately 50-70%) of the final volume of the desired solvent to the flask.
-
Mixing: Cap the flask and begin mixing. Due to its slight solubility, mechanical assistance may be required.[6] Use a magnetic stirrer or place the flask in an ultrasonic bath to aid dissolution. Gentle warming may be considered, but stability at elevated temperatures should be verified for the specific application.
-
Final Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Add the solvent to bring the total volume to the calibration mark on the flask.
-
Labeling: Cap and invert the flask several times to ensure homogeneity. Transfer the solution to a clearly labeled storage bottle, including the compound name, concentration, date, and your initials.
Protocol 5.2: Accidental Spill Cleanup
Rationale: The immediate and correct response to a spill is critical to prevent widespread contamination and exposure. The primary rule is to avoid actions that make the hazardous material airborne.[9][10]
Procedure for Small Solid Spills (inside a fume hood):
-
Do not sweep up dry powder, as this will create dust.
-
Gently cover the spill with absorbent paper towels.
-
Dampen the paper towels with water to wet the powder.
-
Carefully wipe up the wetted material, working from the outside of the spill inward.
-
Place the contaminated paper towels and any used gloves into a sealable plastic bag.
-
Label the bag as "Hazardous Waste: Barium Compound" and dispose of it according to the protocols in Section 6.
-
Decontaminate the spill surface with soap and water.
Procedure for Liquid Spills:
-
Absorb the spill using an inert absorbent material (e.g., vermiculite, sand, or chemical spill pads).
-
Collect the contaminated absorbent material using non-sparking tools and place it into a suitable, sealable container.[6]
-
Label the container as "Hazardous Waste: Barium Compound" for proper disposal.[12]
-
Clean the spill area thoroughly with soap and water.
Waste Disposal Protocols
Authoritative Grounding: Due to its barium content, all waste containing this compound is considered hazardous.[12][13] It must not be disposed of down the drain or in regular trash.[6][14] The standard and accepted procedure for treating soluble barium waste is to precipitate it as highly insoluble and far less toxic barium sulfate (BaSO₄).[15]
Protocol 6.1: Treatment of Aqueous Waste
Procedure:
-
Collection: Collect all aqueous waste containing fructose-1-phosphate barium salt in a designated, labeled, and sealed hazardous waste container.
-
Precipitation: In a chemical fume hood, while stirring the waste solution, slowly add a stoichiometric excess of a dilute sulfate solution (e.g., 3M sulfuric acid or sodium sulfate solution). A dense white precipitate of barium sulfate will form.[15]
-
Settling: Allow the mixture to stand, ideally overnight, to ensure complete precipitation and settling of the BaSO₄ solid.[15]
-
Separation: Separate the solid precipitate from the liquid supernatant via filtration or careful decantation.
-
Filtrate Neutralization: Check the pH of the remaining liquid. Neutralize it to a pH between 5.5 and 9.0 using a suitable acid or base (e.g., sodium bicarbonate for acidic solutions).[13]
-
Filtrate Disposal: Once neutralized and free of barium, the filtrate can be disposed of down the drain with a copious amount of running water, in accordance with local regulations.[14][15]
-
Solid Disposal: Collect the filtered barium sulfate solid. Allow it to dry in the fume hood. Package the dried, solid BaSO₄ in a labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) office.[15]
Protocol 6.2: Disposal of Solid Waste and Empty Containers
-
Contaminated Solids: All disposable items that have come into contact with the compound (e.g., gloves, weighing papers, contaminated paper towels) must be collected in a sealed, labeled hazardous waste container for EHS pickup.[9]
-
Empty Containers: The original product container must be triple-rinsed with water.[6] Collect this rinsate and treat it as aqueous waste as described in Protocol 6.1. After rinsing, puncture or otherwise deface the container to prevent reuse and dispose of it according to institutional guidelines.[6]
Workflow Visualization
The following diagram outlines the critical decision-making process for the lifecycle management of Fructose-1-Phosphate Barium Salt in the laboratory.
Sources
- 1. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Barium Chloride Hazards: How to Ensure Safety Handling the Chemical. – Freechemistryonline Blog [freechemistryonline.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Barium Chloride in Heat Treatment & Lab Analysis – Uses, Specs & Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. D-Fructose 1-phosphate barium salt | CymitQuimica [cymitquimica.com]
- 8. FRUCTOSE-1-PHOSPHATE BARIUM SALT ,53823-70-4 Buyers_Chemical Cloud Database [chemcd.com]
- 9. fishersci.com [fishersci.com]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. ptb.de [ptb.de]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. bsu.edu [bsu.edu]
- 15. umkc.edu [umkc.edu]
Application Note: Buffer Compatibility & Handling Protocols for Fructose-1-Phosphate (F1P) Solutions
Abstract
Fructose-1-Phosphate (F1P) is a pivotal intermediate in fructose metabolism (fructolysis), acting as the substrate for Aldolase B. Accumulation of F1P is the hallmark of Hereditary Fructose Intolerance (HFI), making its stable preparation and accurate analysis critical for metabolic disease research.[1][2][3][4] This guide provides an authoritative protocol for the solubilization, buffering, and storage of F1P, specifically addressing the chemical instability of the phosphate ester bond and the complexation risks associated with specific buffer systems.
Chemical Properties & Stability Profile[1][3][4][5][6][7]
Physicochemical Characteristics
-
Molecular Formula: C₆H₁₃O₉P[5]
-
pKa: The phosphate group has two dissociation steps. The first pKa is ~1.2, and the second is ~6.1-6.5. At physiological pH (7.4), F1P exists primarily as a dianion.
-
Solubility:
Stability Factors
The stability of F1P is governed by the hydrolysis of the phosphoester bond.
-
Acid Sensitivity: F1P is acid-labile. Hydrolysis rates increase significantly at pH < 5.0, releasing fructose and inorganic phosphate (Pi).
-
Thermal Sensitivity: High temperatures (>30°C) accelerate hydrolysis, particularly in acidic or basic environments.
-
Buffer Interference:
-
Borate Buffers: AVOID. Borate forms cyclic esters with cis-diols (the furanose ring of fructose), altering the structural conformation and reactivity of F1P [1].
-
Phosphate Buffers: CAUTION. While stable, high concentrations of inorganic phosphate inhibit many kinases and interfere with colorimetric phosphate release assays.
-
Buffer Compatibility Analysis
The choice of buffer dictates the stability of F1P and the validity of downstream enzymatic assays (e.g., Aldolase B kinetics).
| Buffer System | Compatibility | Mechanism / Rationale |
| HEPES / MOPS | High | Zwitterionic buffers with minimal metal ion binding. Ideal for enzymatic assays requiring Mg²⁺ or Zn²⁺. |
| Tris-HCl | High | Standard for Aldolase B assays (pH 7.4–7.8). Note: Temperature sensitivity of Tris pKa requires pH adjustment at working temperature. |
| Triethanolamine (TEA) | High | Frequently used in coupled enzyme assays (e.g., NADH oxidation linked) due to low interference. |
| Phosphate (PBS) | Medium | Good for storage, but high background Pi prevents use in phosphatase or kinase activity assays. |
| Borate | Incompatible | Forms stable complexes with sugar hydroxyls, effectively sequestering the substrate from enzymes [2]. |
| Acetate/Citrate | Low | Generally used at pH ranges (<6.0) where F1P hydrolysis risk increases. |
Decision Logic for Buffer Selection
Figure 1: Decision tree for selecting the optimal buffer based on downstream application.
Protocols
Protocol A: Conversion of Barium F1P to Sodium F1P
Commercial F1P is often supplied as a Barium salt to prevent hygroscopic degradation. It must be converted to the soluble Sodium salt before use.
Reagents:
-
Sodium Sulfate (Na₂SO₄), 0.1 M solution
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
Procedure:
-
Calculate Stoichiometry: Determine the moles of Barium in your sample (MW of Ba-F1P ≈ 395 g/mol ).
-
Suspension: Suspend the Barium salt in a minimal volume of distilled water. It will not dissolve immediately.
-
Acidification (Optional): If suspension is difficult, add 0.1 M HCl dropwise until the salt dissolves. Do not drop pH below 3.0.
-
Precipitation: Add a stoichiometric equivalent (1:1 molar ratio) of 0.1 M Na₂SO₄ solution.
-
Mechanism:[9]
-
A heavy white precipitate of Barium Sulfate will form immediately.
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Recovery: Carefully decant the supernatant containing Fructose-1-Phosphate (Sodium form).
-
Neutralization: Adjust the pH of the supernatant to 7.0–7.4 using 0.1 M NaOH.
-
QC Check: Verify the absence of Barium ions by adding a drop of Na₂SO₄ to a small aliquot; no turbidity should form.
Protocol B: Preparation of 100 mM Stock Solution (Sodium Salt)
Reagents:
-
Fructose-1-Phosphate (Sodium Salt)
-
Buffer: 20 mM HEPES, pH 7.4 (or distilled water if immediate use)
Procedure:
-
Weigh the appropriate amount of Na-F1P.
-
Dissolve in 20 mM HEPES pH 7.4. Note: Avoid dissolving in pure water for long-term storage as the pH can drift acidic, accelerating hydrolysis.
-
Filter sterilize using a 0.22 µm PVDF membrane. Do not autoclave.
-
Aliquot into light-protective tubes (F1P is not highly light-sensitive, but this is Good Laboratory Practice).
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[10][11]
Protocol C: Enzymatic Quality Control Assay
To verify the integrity of the F1P solution, use an Aldolase B coupled assay.
Workflow:
-
Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.
-
System:
-
Substrate: F1P sample
-
Enzyme: Aldolase B (cleaves F1P
DHAP + Glyceraldehyde)[2] -
Coupling Enzyme: Triosephosphate Isomerase (TPI) & Glycerol-3-Phosphate Dehydrogenase (GPDH)
-
Cofactor: NADH
-
-
Detection: Monitor decrease in Absorbance at 340 nm (NADH oxidation).[4]
-
Validity: A linear decrease in absorbance confirms the presence of intact F1P.
Metabolic Context & Signaling[11]
Understanding the pathway is crucial for interpreting assay results. F1P accumulation inhibits gluconeogenesis by sequestering inorganic phosphate (the "phosphate trap" hypothesis).
Figure 2: The Fructolysis pathway showing the critical role of Aldolase B in processing F1P.[2]
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| White Precipitate | Barium contamination or Calcium Phosphate formation. | If using Ba-salt, ensure complete Na₂SO₄ conversion. If using PBS, switch to HEPES to avoid Ca-Phosphate precipitation. |
| Non-linear Kinetics | Substrate hydrolysis or Borate interference. | Check buffer composition. Ensure pH > 6.0. Prepare fresh stock from powder. |
| High Background (A340) | NADH degradation or impure F1P. | Prepare fresh NADH. Check F1P purity via HPLC. |
References
-
Specific Interaction of Boric acid with Carbohydrates. Journal of Applied Chemical Research. (2009). Explains the complexation of borate with diols, interfering with sugar availability.
-
Aldolase B Assay Protocols. Genetyca ICM. Detailed methodology for spectrophotometric measurement of Aldolase B activity using F1P.
-
Fructose-1-Phosphate Hydrolysis. BenchChem. Data on the acid-lability of sugar phosphates and storage recommendations.
-
Buffer Selection for Enzymatic Assays. Sigma-Aldrich Technical Library. General guide on phosphate vs. Good's buffers (HEPES, Tris) for metabolic enzymes.
Sources
- 1. Fructose-1-phosphate|Research Chemical| [benchchem.com]
- 2. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medichem-me.com [medichem-me.com]
- 5. Showing Compound Fructose 1-phosphate (FDB022410) - FooDB [foodb.ca]
- 6. D-Fructose 1-phosphate barium salt hydrate | CymitQuimica [cymitquimica.com]
- 7. chemcd.com [chemcd.com]
- 8. D-Fructose 1-phosphate Barium Salt | CAS Number 53823-70-4 [klivon.com]
- 9. Thermal proteome profiling reveals fructose-1,6-bisphosphate as a phosphate donor to activate phosphoglycerate mutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usbio.net [usbio.net]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
Troubleshooting & Optimization
Technical Support Center: Fructose-1-Phosphate Barium Salt Optimization
Current Status: Operational Topic: Solubilization and Handling of Fructose-1-Phosphate (F1P) Barium Salt Ticket Priority: High (Assay Critical)[1]
Diagnostic Brief: The Solubility Paradox
User Query: "I cannot get Fructose-1-Phosphate Barium salt to dissolve in water or buffer for my enzymatic assay. Heating didn't help. How do I improve solubility?"
Technical Root Cause Analysis: You are encountering a feature, not a bug. Barium salts of hexose phosphates (like F1P) are synthesized specifically because they are sparingly soluble in water and insoluble in ethanol.[1] This property allows for high-purity crystallization and long-term stability during storage.[1]
Critical Warning:
-
Do NOT heat: Fructose-1-phosphate is a ketose-1-phosphate.[1] It is significantly more acid-labile than glucose-6-phosphate.[1] Heating, especially in slightly acidic conditions, will hydrolyze the phosphate ester bond, destroying your molecule.[1]
-
Do NOT use directly in bioassays: Even if you solubilize it (e.g., with dilute acid), free Barium ions (
) are potent inhibitors of many enzymes (particularly kinases and sulfates) and are toxic to cell cultures.[1]
The Solution: You must not "dissolve" the barium salt; you must convert it to a soluble alkali salt (Sodium or Potassium) via metathesis or cation exchange.
Core Protocols: Conversion & Solubilization[1]
Choose the protocol that matches your available equipment and purity requirements.[1]
Protocol A: Sulfate Metathesis (Recommended)
Best for: Rapid preparation, small batches, and avoiding acid hydrolysis.[1]
Principle:
Reagents:
Step-by-Step Workflow:
-
Calculate: Weigh your F1P-Ba. Calculate the molar equivalent. You need a slight excess (1.05 equivalents) of
.[1] -
Suspend: Place F1P-Ba in a centrifuge tube. Add a minimal volume of ice-cold distilled water to create a slurry.[1] Do not try to dissolve it.
-
React: Add the calculated
solution. Vortex vigorously for 5–10 minutes at .[1] -
Precipitate: You will see a heavy, white precipitate (Barium Sulfate) form.[1]
-
Centrifuge: Spin at
for 15 minutes at . -
Harvest: Carefully decant the clear supernatant. This contains your soluble Fructose-1-Phosphate Sodium salt.[1]
Protocol B: Cation Exchange Resin (High Purity)
Best for: Large scale preparations or when sulfate ions interfere with downstream assays.[1]
Risk Factor: High.[1] The resin is acidic (
Reagents:
Step-by-Step Workflow:
-
Prepare Resin: Wash the resin thoroughly with water.[1] Chill the column to
.[1] -
Suspend: Create a slurry of F1P-Ba in ice-cold water.
-
Exchange: Pass the slurry through the column rapidly. The
binds to the resin; the acidified F1P ( form) elutes. -
Critical Step (Neutralize): Collect the eluate directly into a vessel containing a calculated amount of NaOH or under constant pH monitoring. Maintain pH 6.5–7.0. Do not allow the eluate to sit at acidic pH (<3.0) for more than a few minutes.
-
Filter: If the solution is cloudy, filter through a 0.22
membrane.[1]
Visualization: The Metathesis Workflow
The following diagram illustrates the logical flow for Protocol A, including critical decision points to prevent yield loss.
Caption: Workflow for converting insoluble Barium F1P to soluble Sodium F1P via sulfate metathesis.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Acid Hydrolysis | If using Resin: Ensure immediate neutralization.[1] If using Sulfate: Ensure temperature was kept at |
| Cloudy Supernatant | Colloidal | Barium sulfate can form "fines" that don't pellet easily.[1] Pass the supernatant through a 0.22 |
| Assay Inhibition | Residual Barium | You likely used exactly 1.0 eq of Sulfate.[1] Use a slight excess (1.05 eq) of |
| Precipitate in Assay | Buffer Incompatibility | If your assay buffer contains phosphates or sulfates, residual Barium will precipitate during the experiment. Ensure conversion (Step 2) is complete before adding to assay.[1] |
Stability & Storage Data
| Parameter | F1P-Barium (Solid) | F1P-Sodium (Solution) |
| Solubility (Water) | < 5 mg/mL (Sparingly) | > 500 mg/mL (Highly) |
| Storage Temp | ||
| pH Stability | Stable | Unstable < pH 4.0 |
| Shelf Life | Years | Weeks (Days if thawed) |
Expert Insight: The ketose structure of fructose makes the C1-phosphate bond susceptible to elimination reactions.[1] Unlike Glucose-6-Phosphate, which is robust, F1P should never be stored in solution for long periods.[1] Always prepare fresh or flash-freeze aliquots immediately after conversion.[1]
References
-
Colowick, S. P., & Kaplan, N. O. (Eds.).[1] (1957).[1] Methods in Enzymology: Preparation and Assay of Substrates (Vol. 3). Academic Press.[1][3]
-
Biochemical Preparations. (1952).[1] Preparation of Fructose-1-Phosphate. Vol 2, Wiley & Sons.[1] (Standard historical reference for barium salt isolation).
-
Sigma-Aldrich. (2024).[1] Product Specification: D-Fructose 1-phosphate barium salt.
-
MedChemExpress. (2024).[1] Fructose 1-phosphate Properties and Solubility.
Sources
Technical Support Center: Fructose-1-Phosphate (F1P) Stability & Optimization
Topic: Optimizing pH for Fructose-1-Phosphate Stability in Solution Audience: Researchers, Biochemists, and Drug Discovery Specialists Document ID: F1P-TECH-001
The Stability Spectrum: Core Principles
Status: Critical Knowledge
Fructose-1-Phosphate (F1P) is a ketohexose phosphate intermediate essential for fructolysis. Unlike high-energy phosphoanhydrides (e.g., ATP), the C1–phosphate ester bond in F1P is thermodynamically relatively stable at neutral pH. However, it exhibits distinct instability profiles at pH extremes that can compromise enzymatic assays (e.g., Aldolase B kinetics) or metabolic flux studies.
The "Safe Zone"
For aqueous solutions, the stability window is narrow. Deviating from this range accelerates degradation via two distinct mechanisms.
| Parameter | Optimal Range | Critical Thresholds | Mechanism of Failure |
| pH | 6.5 – 7.8 | < 5.5 or > 8.5 | Acid Hydrolysis / Alkaline Enolization |
| Temperature | -80°C (Storage) | > 25°C (Prolonged) | Thermal kinetic acceleration of hydrolysis |
| Buffer | HEPES, MOPS | Tris (Temp sensitive) | pH drift during temperature shifts |
Mechanism of Degradation
To troubleshoot effectively, you must understand how the molecule breaks.
-
Acidic Conditions (pH < 6.0): Protonation of the phosphate ester oxygen facilitates nucleophilic attack by water, leading to hydrolysis. This releases free inorganic phosphate (Pi) and Fructose.
-
Impact: False positives in Malachite Green assays; loss of substrate concentration.
-
-
Alkaline Conditions (pH > 8.0): Promotes keto-enol tautomerization (Lobry de Bruyn-van Ekenstein transformation). While the phosphate bond is more stable here than in acid, the sugar moiety can isomerize or undergo
-elimination.-
Impact: Substrate heterogeneity; inhibition of stereospecific enzymes.
-
Figure 1: Divergent degradation pathways of F1P based on pH environment.
Troubleshooting Guide
Issue 1: High Background Signal in Phosphate Release Assays
Symptom: You are running an ATPase or Phosphatase assay using Malachite Green detection, but your T=0 blank controls show high absorbance (Green color). Diagnosis: Spontaneous hydrolysis of F1P in the stock solution has generated free inorganic phosphate (Pi).
Step-by-Step Troubleshooting:
-
Check Stock pH: If F1P was dissolved in unbuffered water (which often absorbs
to become acidic, pH ~5.5), hydrolysis has occurred.-
Correction: Always dissolve F1P in a buffered solution (pH 7.0–7.5).
-
-
Verify Storage Temp: Was the stock stored at 4°C for >1 week?
-
Correction: F1P hydrolyzes slowly at 4°C. Store stocks at -20°C or -80°C.
-
-
Interference Check: Are you using a buffer incompatible with Malachite Green?
-
Validation: Run a "Buffer Only" blank. Some detergents (Tween-20 > 0.1%) or high concentrations of Citrate can interfere.
-
Issue 2: Inconsistent Enzyme Kinetics ( variation)
Symptom: Aldolase B activity varies significantly between fresh and freeze-thawed F1P aliquots. Diagnosis: pH Drift during freezing (The "Tris Trap").
Explanation: Tris buffer has a high temperature coefficient (
Corrective Protocol:
-
Switch Buffers: Use HEPES (
) or MOPS ( ). These maintain pH stability across temperature gradients much better than Tris. -
Aliquot Size: Use single-use aliquots to avoid repeated freeze-thaw cycles.
Issue 3: Precipitation in Reaction Mix
Symptom: Solution turns cloudy upon adding F1P to the reaction buffer. Diagnosis: Calcium/Magnesium Phosphate precipitation.
Explanation: F1P is often supplied as a Disodium or Barium salt. If your assay buffer contains high Calcium (
Corrective Protocol:
-
Chelation: Ensure F1P stock is high quality (>98% purity) with low free Pi.
-
Order of Addition: Add metal cofactors (
) last to the reaction mix, immediately before initiating the assay.
Optimized Preparation Protocol
Objective: Prepare a stable 100 mM Fructose-1-Phosphate Stock Solution.
Materials
-
Fructose-1-Phosphate Disodium Salt (High Purity)[1]
-
Buffer: 20 mM HEPES, pH 7.2 (Pre-chilled)
-
Syringe Filter (0.22
, PVDF or PES) -
Sterile microcentrifuge tubes
Workflow
-
Calculate Mass: Determine mass required for 10 mL of 100 mM solution.
-
Dissolution (Critical Step):
-
Do NOT vortex vigorously (introduces heat/shear).
-
Add solid to 80% final volume of HEPES buffer .
-
Mix by gentle inversion or slow rocking at 4°C.
-
-
pH Adjustment: Check pH. If adjustment is needed, use dilute NaOH or HCl. Target: 7.2.
-
Volume Adjustment: Bring to final volume with buffer.
-
Filtration: Filter sterilize into a sterile tube. Bacterial growth consumes sugar phosphates rapidly.
-
Aliquot & Freeze: Dispense into 50–100
aliquots. Snap freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Decision Logic: Buffer Selection
Use this logic flow to select the correct buffer for your F1P experiments.
Figure 2: Decision tree for buffer selection to maximize F1P stability and assay compatibility.
Frequently Asked Questions (FAQs)
Q: Can I autoclave my F1P stock solution?
A: No. Autoclaving (121°C) will completely hydrolyze the phosphate ester bond, leaving you with a solution of fructose and inorganic phosphate. Always use 0.22
Q: My F1P powder is clumping. Is it still good? A: F1P salts are hygroscopic. Clumping indicates moisture absorption, which accelerates hydrolysis even in the solid state. If precise kinetics are required, discard and purchase fresh stock. For qualitative work, verify concentration using a Malachite Green assay (total phosphate vs. free phosphate).
Q: Why do I see a lag phase in my Aldolase B assay? A: This is often not a stability issue but an isomerization issue. If your F1P solution has been sitting at room temperature at pH > 8.0, a portion may have isomerized. The enzyme is stereospecific and will not recognize the isomers, effectively lowering the active substrate concentration.
References
-
BenchChem. Fructose-1-phosphate: Technical Guide and Stability. Retrieved from
-
Sigma-Aldrich. Enzymatic Assay of Aldolase using Fructose-1-Phosphate. Retrieved from
-
Goldberg, R. N., & Tewari, Y. B. (1989). Thermodynamics of the hydrolysis of sugar phosphates. Journal of Biological Chemistry. Retrieved from
-
Cayman Chemical. Malachite Green Phosphate Assay Kit Protocol. Retrieved from
-
R&D Systems. Malachite Green Phosphate Detection Kit - Technical Bulletin. Retrieved from
Sources
- 1. usbio.net [usbio.net]
- 2. D-Fructose 1-phosphate disodium salt, 1 mg, CAS No. 71662-09-4 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 3. D-Fructose 1-phosphate disodium salt, 10 mg, CAS No. 71662-09-4 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
Technical Support Center: Resolving Baseline Noise in F1P Kinetic Assays
Introduction: The F1P Kinetic System
Welcome to the Technical Support Center. This guide addresses baseline noise and signal instability in kinetic assays targeting the Fructose-1-Phosphate (F1P) metabolic pathway. These assays are critical in drug discovery for metabolic diseases like NASH (Non-Alcoholic Steatohepatitis), specifically targeting Ketohexokinase (KHK) or Aldolase B .
Most F1P kinetic assays utilize a Coupled Enzyme System to generate a readable signal (typically NADH depletion or ADP production). Baseline noise in these systems is rarely just "instrument noise"; it is usually a symptom of reagent instability, thermal gradients, or coupling rate mismatches.
The Coupled Reaction Scheme
Understanding the source of your signal is the first step to resolving noise. Below is the standard workflow for a KHK kinetic assay coupled to NADH oxidation.
Figure 1: The KHK Coupled Enzyme Cascade. Signal is derived from the oxidation of NADH to NAD+, monitored via Absorbance (340nm) or Fluorescence (Ex340/Em460).
Troubleshooting Guide: Diagnosing Baseline Issues
Identify the specific "noise" profile of your assay from the descriptions below to find the solution.
Scenario A: The "Drifting" Baseline
Symptom: In the "No Enzyme" or "No Substrate" controls, the signal does not stay flat but slowly decreases (negative drift) or increases (positive drift) over time. Impact: Drastically reduces the Z-prime (Z') and makes low-activity compounds impossible to distinguish from noise.
| Potential Cause | Mechanism | Corrective Action |
| NADH Instability (Acidic pH) | NADH is unstable in acidic buffers (pH < 7.0) and spontaneously oxidizes to NAD+, causing a background signal drop. | Buffer Check: Ensure assay buffer is pH 7.4–8.0. Avoid phosphate buffers if possible; Tris or HEPES are preferred for NADH stability [1]. |
| Photobleaching | If using Fluorescence Intensity (FI), continuous excitation degrades the fluorophore. | Limit Exposure: Reduce excitation light intensity or increase the interval between kinetic reads (e.g., read every 60s instead of 15s). |
| Evaporation | As liquid evaporates from corner wells, concentration increases, causing artificial signal drift (Edge Effect). | Seal It: Use high-quality optical seals or a humidity cassette. Centrifuge: Spin plates at 1000 x g for 1 min before reading. |
Scenario B: The "Spiky" Baseline
Symptom: The kinetic trace is jagged. Data points jump randomly up and down. Impact: Impossible to calculate a stable slope (Vmax).
| Potential Cause | Mechanism | Corrective Action |
| Micro-Bubbles | Small bubbles scatter light, causing massive spikes in Absorbance or Fluorescence. | Degassing: Degas all buffers before use. Surfactant: Add 0.01% Tween-20 or Triton X-100 to reduce surface tension. Centrifuge: Mandatory 1000 x g spin immediately before the read. |
| Precipitation | Compound insolubility at high concentrations creates particles that scatter light. | Solubility Limit: Check DMSO tolerance. If spikes occur only in compound wells, lower the concentration. |
| Lamp Instability | (Absorbance only) Aging flash lamps can flicker. | Warm-up: Allow the plate reader to warm up for 20 minutes before the run. Perform a lamp intensity check. |
Scenario C: The "Laggy" Onset
Symptom: The reaction starts slow (concave up) before becoming linear.
Impact: The initial velocity (
-
Root Cause: The coupling enzymes (Pyruvate Kinase/Lactate Dehydrogenase) are rate-limiting. The system must reach steady-state before the signal reflects KHK activity.
-
Solution: Increase the concentration of the coupling enzymes. A general rule is that the coupling enzyme activity should be at least 100-fold higher than the target enzyme activity (
) [2].
Optimization Protocol: Stabilizing the System
To permanently resolve baseline noise, implement this validation protocol for your F1P assay.
Step 1: The Reagent Stability Test
Before running a full plate, run a "Buffer Only" vs. "Buffer + NADH" test.
-
Dispense: 20 µL Assay Buffer in Col 1; 20 µL Buffer + NADH (at working conc) in Col 2.
-
Read: Kinetic mode for 30 minutes.
-
Criteria: The Slope of Col 2 should be < 5% of the expected enzymatic signal slope. If NADH degrades >10% in 30 mins without enzyme, your buffer is contaminated or too acidic.
Step 2: Enzyme Titration (The linearity check)
Perform a cross-titration of KHK (Target) vs. PK/LDH (Coupling).
-
Goal: Find the KHK concentration where the reaction is linear for at least 20 minutes.
-
Visual Check: If the baseline drops instantly (within 10s) and then flattens, you have ADP contamination in your ATP source. Use ultrapure ATP (99%+) [3].
Step 3: Z-Prime (Z') Determination
Run a partial plate (n=32 wells) of:
-
Max Signal: Enzyme + Substrate + DMSO (Full Activity)
-
Min Signal: No Enzyme + Substrate + DMSO (Background Noise)
Calculate Z' using the formula:
-
Target: Z' > 0.6 is required for robust screening. If Z' < 0.5, re-optimize the Gain settings on your reader to ensure the dynamic range is not saturated.
Frequently Asked Questions (FAQ)
Q1: I am using a Transcreener ADP assay for KHK, not an NADH coupled assay. My baseline is high. Why? A: Transcreener assays rely on an antibody detecting ADP. Commercial ATP often contains 1-2% ADP impurities. In an assay using 100 µM ATP, that is 1-2 µM ADP background immediately.
-
Fix: Use "Ultrapure" ATP or treat your ATP stock with an ADP-scavenging system (like Pyruvate Kinase + PEP) for 1 hour, then heat-inactivate the PK before using in your assay.
Q2: Can I use DTT in my F1P assay buffer? A: Be cautious. DTT can oxidize over time and interfere with certain optical reads or react with specific fluorophores. TCEP is a more stable reducing agent for long kinetic reads.
Q3: My fluorescence signal increases instead of decreases. What is happening? A: If you are using a Resazurin-coupled (Diaphorase) system instead of LDH, the signal increases (Resazurin -> Resorufin). If you are using NADH depletion (LDH coupled), signal must decrease. If it increases, you may have a highly autofluorescent compound precipitating out of solution, or you are measuring F1P formation using a different specific probe.
Q4: What is the optimal temperature for KHK kinetics? A: While human physiological temperature is 37°C, running HTS assays at 25°C (Room Temp) is often preferred to reduce edge effects and evaporation drift, provided the enzyme is active enough.
References
-
Assay Guidance Manual. Enzyme Assay Development Flow Chart. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2][3]
-
Brooks, H. B., et al. (2004). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.[1][2][3][4]
-
BellBrook Labs. Ketohexokinase Assay | A Validated KHK Inhibitor Screening Assay. (Technical Note regarding ADP contamination).
-
Vertex Pharmaceuticals/NCBI. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity.[5] STAR Protocols.
Sources
- 1. Figure 12. [Initial rate analysis with baseline...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 5. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: F1P Purification via Ion-Exchange Chromatography
Welcome to the technical support center for the purification of Fructose-1-Phosphate (F1P) using ion-exchange chromatography (IEX). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing recovery rates and troubleshooting common experimental challenges.
Introduction
Fructose-1-Phosphate (F1P) is a key metabolic intermediate generated from the phosphorylation of fructose.[1] Its accurate purification and quantification are critical for studies in metabolic pathways, enzyme kinetics, and in the clinical context of hereditary fructose intolerance.[1] Ion-exchange chromatography (IEX) is a powerful technique for this purpose, separating F1P from other cellular components based on its net charge.[2]
Due to its phosphate group, F1P is an anionic molecule at neutral pH and is thus ideally suited for anion-exchange chromatography (AEX).[3] This guide will focus on AEX as the primary mode of purification and will address the critical parameters that govern a successful, high-recovery separation.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the IEX purification of F1P.
Q1: What is the basic principle of purifying F1P using ion-exchange chromatography?
A: The principle lies in the reversible electrostatic interaction between the charged F1P molecule and the oppositely charged functional groups of the IEX resin.[2] Since F1P carries a negative charge from its phosphate group (making it an anion), it is separated using an anion-exchange column, which contains positively charged functional groups (e.g., quaternary ammonium). The process involves:
-
Binding: The sample containing F1P is loaded onto the column at a low ionic strength, allowing the negatively charged F1P to bind to the positively charged resin.
-
Washing: The column is washed with a low-ionic-strength buffer to remove unbound, neutral, or positively charged contaminants.
-
Elution: The bound F1P is recovered by increasing the ionic strength of the buffer (typically with a salt gradient, like NaCl) or by changing the pH to neutralize the charge on F1P or the resin. This disrupts the electrostatic interaction, releasing the F1P from the resin.[2]
Q2: Which type of ion-exchange resin is best for F1P purification: anion or cation?
A: Anion-exchange resin is the correct choice. F1P is a hexose phosphate, and the phosphate group gives it a net negative charge at a wide range of pH values, making it an anion.[3][4] Therefore, a resin with fixed positive charges (an anion exchanger) is required to bind the F1P for separation.
Q3: What are typical recovery rates for F1P purification by IEX?
A: While specific recovery rates depend heavily on the optimization of the entire workflow, well-optimized protocols can generally achieve recovery rates of 80-95% . Factors that significantly impact recovery include proper sample preparation, correct buffer pH and ionic strength, optimized gradient elution, and the stability of F1P itself.[5][6] Low recovery is a common issue that is addressed in the troubleshooting section.
Q4: How can I detect and quantify F1P in the collected fractions?
A: Several methods can be used:
-
Enzymatic Assays: A highly specific method involves using aldolase B, which converts F1P into glyceraldehyde and dihydroxyacetone phosphate (DHAP).[1] The subsequent reaction products can be measured spectrophotometrically. This is often used to confirm the identity and quantity of F1P in fractions.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC systems coupled with detectors like pulsed amperometric detection (PAD) or mass spectrometry (MS) can provide excellent separation and sensitive quantification of F1P and other sugar phosphates.[8][9]
-
Phosphate Assays: A general method like the molybdate blue assay can quantify the total phosphate in each fraction. While not specific to F1P, it is a rapid way to identify phosphate-containing peaks during elution.
In-Depth Troubleshooting Guide
This section addresses specific problems users may encounter during their experiments, providing explanations and actionable solutions.
Problem 1: Low or No Recovery of F1P
Q: My F1P seems to have disappeared. The concentration in my eluted fractions is extremely low. What went wrong?
A: Low recovery is one of the most common issues in IEX and can be attributed to several factors, primarily related to poor binding or irreversible loss.[5][6]
Possible Causes & Solutions:
| Cause | In-Depth Explanation & Solution |
| Incorrect Buffer pH | The pH of your binding/loading buffer is critical. The phosphate group on F1P has specific pKa values. To ensure F1P is negatively charged and binds to the anion-exchange resin, the buffer pH must be at least 0.5 to 1 unit above the relevant pKa of the phosphate group.[6][10] Solution: Verify the pKa of F1P's phosphate group (pKa2 is ~6-7) and ensure your buffer pH is in the range of 7.5-8.5 for strong binding. Use a pH meter to confirm the pH of all your buffers before use.[11] |
| High Ionic Strength in Sample/Buffer | Your sample or loading buffer may contain too much salt. Salt ions (e.g., Cl⁻) will compete with F1P for the binding sites on the resin, preventing F1P from binding effectively and causing it to flow through during the loading and wash steps.[6][12] Solution: Desalt your sample before loading using a desalting column or dialysis. Ensure your loading buffer has a low ionic strength (e.g., 10-20 mM).[6] |
| Sample Overload | You may have loaded too much total solute (F1P + contaminants) onto the column, exceeding its binding capacity.[6][13] When the resin is saturated, excess F1P will not bind and will be lost in the flow-through. Solution: Reduce the amount of sample loaded. As a rule of thumb, for high-resolution separations, do not load more than 30% of the column's total binding capacity.[13] If a large sample volume is necessary, consider using a larger column.[6] |
| F1P Degradation | Fructose-1-Phosphate can be unstable under certain conditions, such as extreme pH or high temperatures. If the purification process is too long or performed at room temperature, enzymatic or chemical degradation can occur. Solution: Work at 4°C (cold room or with jacketed columns) to minimize degradation. Use fresh, sterile-filtered buffers and process the sample as quickly as possible.[14] |
Problem 2: Poor Resolution / F1P Peak is Contaminated
Q: I am getting a broad F1P peak that overlaps with other contaminants. How can I improve the separation?
A: Poor resolution means the separation between your target molecule and impurities is insufficient. This can be optimized by adjusting the elution conditions.[13]
Possible Causes & Solutions:
| Cause | In-Depth Explanation & Solution |
| Elution Gradient is Too Steep | A rapid increase in salt concentration (a steep gradient) will cause many bound molecules to elute at once, resulting in poor separation.[12][13] Solution: Use a shallower salt gradient. A good starting point is a linear gradient from 0 to 1 M NaCl over 10-20 column volumes (CV).[13] This gradual increase in ionic strength allows for more selective elution of molecules based on their charge density. |
| High Flow Rate | A high flow rate reduces the time available for molecules to interact with the stationary phase, leading to broader peaks and decreased resolution.[13] Solution: Decrease the flow rate during sample loading and elution. This allows for more efficient binding and separation, resulting in sharper, more resolved peaks.[13] |
| Incorrect Elution pH | The pH of the elution buffer can affect the charge of both the F1P and the contaminants, altering their elution profile. Solution: While salt gradients are more common, a pH gradient can also be used for elution.[15] For an anion exchanger, gradually decreasing the pH will cause F1P to become less negative, weakening its binding and causing it to elute.[10] This can sometimes provide better resolution than a salt gradient. |
| Column is Dirty or Poorly Packed | An old or improperly cleaned column can have fouled surfaces or channels, leading to poor flow characteristics and peak broadening.[12] Solution: Follow the manufacturer's instructions for column cleaning and regeneration, often involving a wash with high salt (1-2 M NaCl) followed by a sanitizing agent like 1 M NaOH.[13] If the problem persists, the column may need to be repacked or replaced. |
Visualization of the IEX Workflow
The following diagram illustrates the key stages of F1P purification using anion-exchange chromatography.
Caption: Workflow for F1P purification by anion-exchange chromatography.
Key Experimental Protocol
This section provides a generalized, step-by-step protocol for the purification of F1P from a clarified biological extract using a bench-scale anion-exchange column.
Materials:
-
Anion-Exchange Column (e.g., DEAE-Sepharose or similar weak anion exchanger)
-
Buffer A (Binding/Wash Buffer): 20 mM Tris-HCl, pH 8.0
-
Buffer B (Elution Buffer): 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Clarified and desalted sample containing F1P, pH adjusted to 8.0
-
Chromatography system (pump, column, fraction collector)
-
Conductivity meter and pH meter
Procedure:
-
Column Preparation and Equilibration:
-
Pack the column with the chosen anion-exchange resin according to the manufacturer's instructions.
-
Wash the column with 5 column volumes (CV) of high-quality water.
-
Equilibrate the column by washing with Buffer A at a consistent flow rate (e.g., 1 mL/min for a 5 mL column) for at least 5-10 CVs. Monitor the pH and conductivity of the column outlet until they match Buffer A. This step is critical for ensuring proper binding.[12]
-
-
Sample Loading:
-
Ensure the sample has been centrifuged or filtered (0.45 µm) to remove particulates and desalted into Buffer A.
-
Load the prepared sample onto the equilibrated column at a reduced flow rate to maximize binding efficiency.[13] The total amount of protein or solute loaded should not exceed 30% of the column's dynamic binding capacity.[13]
-
Collect the flow-through fraction for analysis to ensure F1P has bound to the column and was not lost.
-
-
Washing:
-
Wash the column with 5-10 CVs of Buffer A. This removes unbound and weakly bound impurities.
-
Continue washing until the UV absorbance (at 280 nm) of the outlet returns to baseline, indicating that all non-binding proteins have been washed away.
-
-
Elution:
-
Elute the bound F1P using a linear salt gradient. Start a gradient from 0% Buffer B (100% Buffer A) to 100% Buffer B over 10-20 CVs.[13] A shallow gradient is key for achieving high resolution.[13]
-
Begin collecting fractions as the gradient starts. The size of the fractions should be small relative to the expected peak volume to ensure the pure part of the peak is isolated.
-
-
Fraction Analysis:
-
Column Regeneration and Storage:
-
After elution, wash the column with 3-5 CVs of 100% Buffer B to remove any strongly bound molecules.
-
Follow this with a high-salt wash (e.g., 2 M NaCl) and/or a cleaning-in-place (CIP) procedure with NaOH as recommended by the manufacturer.[13]
-
Finally, re-equilibrate the column in a storage buffer (e.g., Buffer A with 20% ethanol) for long-term storage.
-
References
-
Fructose 1-phosphate (FDB022410). FooDB. [Link]
-
Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Shodex. [Link]
-
An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany | Oxford Academic. [Link]
-
Liquid chromatography-mass spectrometry method for isomer separation and detection of sugars, phophorylated sugars and organic a. Protocols.io. [Link]
-
Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection. ResearchGate. [Link]
-
Tips for high resolution ion exchange chromatography to obtain a pure protein. Cytiva. [Link]
-
VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTO. ResearchGate. [Link]
-
fructose-1-phosphate (FDB030864). FooDB. [Link]
-
Prediction of the impact of buffer type with mechanistic simulation. Ypso-Facto. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]
-
Troubleshooting protein loss during ion exchange (IEX) chromatography. Cytiva. [Link]
-
Mastering Protein Separation with Ion Exchange Chromatography. Chrom Tech, Inc.. [Link]
-
Thermal proteome profiling reveals fructose-1,6-bisphosphate as a phosphate donor to activate phosphoglycerate mutase 1. PMC. [Link]
-
HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column. SIELC Technologies. [Link]
-
Ion exchange chromatography of proteins-prediction of elution curves and operating conditions. I. Theoretical considerations. PubMed. [Link]
-
HPLC separation and indirect ultraviolet detection of phosphorylated sugars. PubMed. [Link]
-
Ion Exchange Chromatography & Chromatofocusing. Bio-Rad. [Link]
-
HPLC Methods for analysis of Fructose-1,6-diphosphate. HELIX Chromatography. [Link]
-
Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. Walsh Medical Media. [Link]
-
Overexpression and purification of fructose-1-phosphate kinase from Escherichia coli. PubMed. [Link]
-
Fructose 1-phosphate. Wikipedia. [Link]
-
Effects of temperature and pH on the d-fructose conversion reaction... ResearchGate. [Link]
-
Chromatography Ion Exchange Resin. Samyang. [Link]
-
Why is a buffer used in ion exchange? ResearchGate. [Link]
-
Optimizing protein separations with cation exchange chromatography using Agilent Buffer Advisor. Agilent. [Link]
-
Systematic generation of buffer systems for pH gradient ion exchange chromatography and their application. PubMed. [Link]
-
Effect of temperature, pH and storage time on the stability of an extracellular fructosyltransferase from Aspergillus oryzae IPT-301. ResearchGate. [Link]
-
Effect of temperature, pH and storage time on the stability of an extracellular fructosyltransferase from Aspergillus oryzae IPT. SciELO. [Link]
-
Fructose 1,6-bisphosphate. Wikipedia. [Link]
-
Fructose 1-phosphate (PAMDB000243). P. aeruginosa Metabolome Database. [Link]
Sources
- 1. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. Showing Compound fructose-1-phosphate (FDB030864) - FooDB [foodb.ca]
- 4. Showing Compound Fructose 1-phosphate (FDB022410) - FooDB [foodb.ca]
- 5. welchlab.com [welchlab.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Overexpression and purification of fructose-1-phosphate kinase from Escherichia coli: application to the assay of fructose 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC separation and indirect ultraviolet detection of phosphorylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. scielo.br [scielo.br]
- 15. Systematic generation of buffer systems for pH gradient ion exchange chromatography and their application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
Technical Support Center: Detecting Degradation Products of Fructose-1-Phosphate
Welcome to the technical support center for the analysis of fructose-1-phosphate (F1P) and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of F1P stability and analysis. As a key intermediate in fructose metabolism, understanding the degradation of F1P is critical for a wide range of applications, from metabolic disease research to the development of novel therapeutics.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding Fructose-1-Phosphate and its Degradation
Fructose-1-phosphate is a crucial metabolic intermediate primarily generated in the liver by the enzyme fructokinase.[2] It sits at a critical juncture in fructose metabolism, where it is cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[2][3] These products then enter the glycolytic or gluconeogenic pathways.[2][4] The stability of F1P is paramount for accurate experimental results, as its degradation can lead to a misinterpretation of metabolic fluxes and enzymatic activities.
Degradation of F1P can occur both enzymatically and non-enzymatically, influenced by factors such as pH, temperature, and the presence of metal ions.[5][6] The primary degradation products of interest are the triose phosphates, DHAP and glyceraldehyde, as well as other reactive carbonyl compounds that can form under certain conditions.[5][7]
Fructose-1-Phosphate Metabolic Pathway
The following diagram illustrates the central role of F1P in fructose metabolism and its subsequent breakdown.
Caption: Metabolic fate of Fructose-1-Phosphate.
Analytical Techniques and Troubleshooting
Several analytical techniques can be employed to detect and quantify F1P and its degradation products. The choice of method depends on the specific research question, required sensitivity, and available instrumentation. This section provides troubleshooting guidance for the most common methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying sugar phosphates.[8][9] However, the polar nature of these compounds can present challenges.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC-based analysis.
HPLC Troubleshooting FAQs
| Question | Answer |
| Why am I seeing poor peak shape (tailing, fronting) for my sugar phosphates? | Poor peak shape is a common issue. Tailing can result from secondary interactions with residual silanols on the column packing, especially with basic compounds.[10] Try lowering the mobile phase pH to reduce these interactions.[10] Fronting can be caused by column overload; try injecting a smaller sample volume or diluting your sample. Also, ensure your sample is dissolved in a solvent weaker than or the same as the mobile phase. |
| My retention times are drifting. What could be the cause? | Retention time drift can be caused by several factors. Temperature fluctuations can significantly impact retention, so using a column thermostat is crucial.[11] Changes in mobile phase composition , even minor ones, can cause drift.[11] Ensure your solvents are properly mixed and degassed. A slow leak in the system can also lead to pressure changes and retention time shifts. Finally, column equilibration is important; ensure the column is fully equilibrated with the mobile phase before starting your run.[11] |
| I'm not getting good separation between Fructose-6-phosphate and Glucose-6-phosphate. What can I do? | The separation of these isomers is challenging. Optimizing the mobile phase pH can sometimes improve resolution on an amino or HILIC column. Ion-pairing chromatography with an agent like tributylamine can be effective, but be cautious of potential contamination of your column and mass spectrometer. Alternatively, specialized columns like mixed-mode columns that offer both anion-exchange and reversed-phase properties can provide the necessary selectivity.[9] |
| My column backpressure is high. How do I fix this? | High backpressure is often due to a blockage. First, disconnect the column to see if the pressure drops; if it does, the column is the issue.[10] A plugged frit at the column inlet is a common culprit. Try back-flushing the column at a low flow rate.[10] If that doesn't work, the frit may need to be replaced. To prevent this, always filter your samples and mobile phases, and consider using a guard column.[10][11] |
Enzymatic Assays
Enzymatic assays offer high specificity for quantifying F1P and its degradation products.[12][13] These assays typically involve a series of coupled enzyme reactions that lead to a change in absorbance or fluorescence, which is proportional to the analyte concentration.[14][15]
Enzymatic Assay Troubleshooting FAQs
| Question | Answer |
| My enzymatic assay is showing low sensitivity. How can I improve it? | Low sensitivity can be due to several factors. Suboptimal enzyme concentration or activity is a primary cause. Ensure your enzymes are stored correctly and their activity is verified. You may need to increase the enzyme concentration in your assay. Incorrect pH or temperature can also reduce enzyme activity; optimize these parameters for the specific enzymes you are using.[16] Finally, ensure your cofactors (e.g., NAD+, ATP) are at saturating concentrations .[17] |
| I'm seeing a high background signal in my blank wells. What could be the cause? | A high background can be caused by contaminating enzymes or substrates in your reagents. Run controls for each component of your reaction mixture to identify the source of the background. Your sample itself might contain interfering substances. Sample preparation is key; consider deproteinization or other cleanup steps to remove interfering compounds.[17] |
| The reaction rate in my assay is not linear. Why is this happening? | A non-linear reaction rate can indicate that a substrate or cofactor is being depleted during the course of the assay. Try reducing the amount of sample or diluting it to ensure the reaction remains in the linear range. It could also be due to product inhibition , where the product of one of the enzymatic reactions inhibits an enzyme in the cascade. |
| My results are not reproducible. What should I check? | Poor reproducibility can stem from several sources. Inaccurate pipetting is a common culprit, especially when dealing with small volumes. Calibrate your pipettes regularly. Temperature fluctuations between assays can also lead to variability. Ensure all assays are run at the same temperature. Reagent instability can also be a factor; prepare fresh reagents for each experiment whenever possible.[18] |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides high sensitivity and specificity for the identification and quantification of F1P and its degradation products.[1][19]
Mass Spectrometry Troubleshooting FAQs
| Question | Answer |
| I'm having trouble with ion suppression in my LC-MS analysis. What can I do? | Ion suppression occurs when components in your sample matrix interfere with the ionization of your target analyte. Improve your sample preparation to remove interfering substances; solid-phase extraction (SPE) is often effective. Optimize your chromatography to separate the analyte from the interfering compounds. You can also try diluting your sample to reduce the concentration of the interfering matrix components. Using a stable isotope-labeled internal standard is crucial to correct for ion suppression effects. |
| My GC-MS derivatization is inconsistent. What are the common pitfalls? | Inconsistent derivatization is a frequent problem in GC-MS analysis of sugars. Moisture is a major enemy of many derivatization reactions; ensure your samples and reagents are completely dry. The reaction time and temperature must be precisely controlled for reproducible results. The ratio of sample to derivatizing agent is also critical. |
| I'm not able to get a good fragmentation pattern for my analytes. What should I check? | The fragmentation pattern is highly dependent on the ionization energy and collision energy . Optimize these parameters for your specific instrument and analytes. The cleanliness of the ion source can also affect fragmentation; a dirty source can lead to inconsistent fragmentation and poor sensitivity. |
| I'm seeing a lot of background noise in my mass spectra. How can I reduce it? | High background noise can originate from several sources. Contaminated solvents or reagents are a common cause. Use high-purity solvents and reagents. Leaks in the system can introduce air and other contaminants. Perform a leak check on your system. The GC column bleed can also contribute to background noise, especially at high temperatures. Use a low-bleed column and ensure it is properly conditioned. |
Step-by-Step Experimental Protocols
Sample Preparation from Biological Tissues
-
Tissue Homogenization: Rapidly homogenize the frozen tissue sample in 10 volumes of ice-cold 0.6 M perchloric acid.
-
Deproteinization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by adding 5 M potassium carbonate dropwise until the pH reaches 6.5-7.0.
-
Precipitate Removal: Let the sample sit on ice for 10 minutes to allow for the complete precipitation of potassium perchlorate. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before analysis.
Enzymatic Assay for Fructose-1-Phosphate
This protocol is based on the coupling of aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Prepare Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 7.5.
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing 0.5 mM NADH, 1 U/mL triosephosphate isomerase, and 1 U/mL glycerol-3-phosphate dehydrogenase.
-
Initiate Reaction: In a 96-well plate, add 180 µL of the reagent mix and 10 µL of the prepared sample.
-
Establish Baseline: Incubate for 5 minutes at 37°C and measure the absorbance at 340 nm to establish a baseline.
-
Start the Reaction: Add 10 µL of 1 U/mL aldolase B to each well to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Quantification: The rate of NADH oxidation is directly proportional to the concentration of F1P in the sample. Calculate the concentration using a standard curve prepared with known concentrations of F1P.
Concluding Remarks
The accurate detection of fructose-1-phosphate and its degradation products is essential for advancing our understanding of fructose metabolism and its role in health and disease. This technical support guide provides a framework for troubleshooting common issues encountered during analysis. By understanding the underlying principles of the analytical techniques and implementing robust experimental protocols, researchers can obtain reliable and reproducible data.
References
-
Microbe Notes. (2023, August 3). Fructose Metabolism (Fructolysis): Steps and Importance. [Link]
-
Maughan, R. J. (2017). FRUCTOSE METABOLISM FROM A FUNCTIONAL PERSPECTIVE: IMPLICATIONS FOR ATHLETES. Sports Science Exchange, 30(174), 1-5. [Link]
-
Johnsen, U., et al. (2023). Proposed pathway of fructose uptake and degradation to triose... ResearchGate. [Link]
-
Harvey, R. A., & Ferrier, D. R. (n.d.). Fructose Metabolism. Biochemistry - Pharmacy 180. [Link]
-
Wikipedia. (n.d.). Fructose 1-phosphate. [Link]
-
Niculescu, L., Veiga-da-Cunha, M., & Van Schaftingen, E. (1996). Enzymatic assays of fructose-1-phosphate and fructose-1,6-bisphosphate in the picomole range. Analytical Biochemistry, 235(2), 243–244. [Link]
-
Beutler, E. (1977). Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues. International Journal for Vitamin and Nutrition Research, 47(1), 88–91. [Link]
-
BioVision. (n.d.). Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric). Asia Bio-Tech. [Link]
-
Zhang, J., et al. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. Walsh Medical Media. [Link]
-
Al-Lawati, H. J., & Al-Rawahi, S. (2019). A New Spectrophometric Method For The Analysis Of Fructose, Glucose And Sucrose, Using 2-Thiobarbituric Acid. CABI Digital Library. [Link]
-
Schwarz, P. M., et al. (2024). Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose. PubMed. [Link]
-
Zhang, J., et al. (2015). Analysis of Fructose 1,6-Diphosphate in Fermentation Broth Using Ion Chromatography. PubMed. [Link]
-
Du, Y., et al. (2023). Effects of temperature and pH on the d-fructose conversion reaction... ResearchGate. [Link]
-
Chen, Y., et al. (2024). Thermal proteome profiling reveals fructose-1,6-bisphosphate as a phosphate donor to activate phosphoglycerate mutase 1. PMC. [Link]
-
Salinas, F. G., et al. (2018). VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTO. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Sugar Phosphates. [Link]
-
Chromatography Forum. (2010, June 2). Sugar phosphates resolution. [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Le, A., & B. (2012). Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry. PMC. [Link]
-
MtoZ Biolabs. (n.d.). Fructose 1,6-bisphosphate Analysis Service. [Link]
-
Sabeetha, K., et al. (2020). IDENTIFICATION AND QUANTIFICATION OF FRUCTOSE, GLUCOSE AND SUCROSE IN WATERMELON PEEL JUICE. Malaysian Journal of Analytical Sciences. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Schwarz, P. M., et al. (2024). Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose. ResearchGate. [Link]
-
Hockwin, O., et al. (1981). Fructose, fructose 1-phosphate, and glyceraldehyde breakdown in carbohydrate metabolism. PubMed. [Link]
-
P. aeruginosa Metabolome Database. (n.d.). Fructose 1-phosphate (PAMDB000243). [Link]
-
Orosz, F., et al. (2006). Triose Phosphate Isomerase Deficiency Is Caused by Altered Dimerization–Not Catalytic Inactivity–of the Mutant Enzymes. PMC. [Link]
-
Faria, J. T. S., et al. (2020). Effect of temperature, pH and storage time on the stability of an extracellular fructosyltransferase from Aspergillus oryzae IPT. SciELO. [Link]
-
Orphanet. (2012, April 15). Triose phosphate-isomerase deficiency. [Link]
-
MedlinePlus. (2014, August 1). Triosephosphate isomerase deficiency. [Link]
-
Leal, S., et al. (2025). Challenges in the Diagnosis and Management of Triosephosphate Isomerase Deficiency: A Case Report. MDPI. [Link]
-
Orosz, F., et al. (2009). Triosephosphate isomerase deficiency: consequences of an inherited mutation at mRNA, protein and metabolic levels. PMC. [Link]
Sources
- 1. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]
- 3. P. aeruginosa Metabolome Database: Fructose 1-phosphate (PAMDB000243) [pseudomonas.umaryland.edu]
- 4. microbenotes.com [microbenotes.com]
- 5. Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 9. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. Enzymatic assays of fructose-1-phosphate and fructose-1,6-bisphosphate in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
- 15. 亞旭生物科技 [abscience.com.tw]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: NMR Spectral Analysis & Benchmarking of Fructose-1-Phosphate Barium Salt
The following guide provides an in-depth technical analysis of Fructose-1-Phosphate (F1P) Barium Salt , designed for researchers requiring high-fidelity spectral validation and metabolic pathway interrogation.
Executive Summary: The Strategic Role of the Barium Salt Form
In metabolic research and drug development targeting the fructolysis pathway (e.g., Aldolase B inhibitors for NASH or hereditary fructose intolerance), the choice of substrate form is critical. While Fructose-1-Phosphate Disodium Salt is the "assay-ready" standard, the Barium Salt variant represents the "purification-grade" standard.
This guide objectively compares the Barium salt against sodium and cyclohexylammonium alternatives, demonstrating why the Barium form is often the superior starting material for high-purity structural validation, despite requiring specific handling for biological assays.
Comparative Snapshot: Barium vs. Sodium Salt
| Feature | F1P Barium Salt (Ba²⁺) | F1P Disodium Salt (Na⁺) |
| Primary Utility | Structural Standard & Purification | Biological Assays (Enzymology) |
| Hygroscopicity | Low (Stable solid) | High (Often deliquescent) |
| Purity Profile | High (Precipitation excludes isomers) | Variable (Lyophilization traps impurities) |
| NMR Resolution | Excellent in D₂O (Sharp lines) | Good, but pH dependent |
| Direct Bioassay | No (Ba²⁺ inhibits many enzymes) | Yes (Physiologically compatible) |
NMR Spectral Analysis: Protocols & Causality
The analysis of F1P is complex due to the mutarotation of the fructose moiety. Unlike glucose-6-phosphate, which is predominantly pyranose, F1P exists in solution as a dynamic equilibrium of
A. Sample Preparation (Self-Validating Protocol)
Objective: Obtain high-resolution
-
Solubility Check: F1P Barium salt is soluble in water/D₂O but insoluble in ethanol.
-
Action: Dissolve 10–15 mg of F1P Ba-salt in 600 µL of
(99.9% D). -
Causality: Barium (
) is a diamagnetic cation ( ), meaning it does not cause paramagnetic relaxation broadening (unlike or ). Therefore, direct NMR analysis is feasible without cation exchange.
-
-
pH Adjustment:
-
Action: Check pD.[1] If the solution is too acidic (common with Ba-salts of sugar phosphates), shift drifts may occur. Adjust to pD ~7.0 using minimal
if necessary, but avoid precipitating or . -
Validation: A clear solution indicates no carbonate contamination.
-
B. Spectral Characteristics
1.
NMR (The Diagnostic Fingerprint)
Phosphorus NMR is the most reliable method for assessing purity because it isolates the phosphate group environment.
-
Chemical Shift:
+3.5 to +5.0 ppm (relative to 85% ). -
Multiplicity: You will observe multiple signals (a cluster).
-
Why? Each tautomer (pyranose/furanose) places the C1-phosphate in a slightly different magnetic environment. This is not an impurity; it is the chemical signature of F1P.
-
Coupling: Proton-coupled spectra will show a triplet or doublet of triplets (
Hz). Proton-decoupled spectra ( ) will resolve the tautomeric singlets.
-
2.
NMR (Structural Confirmation)
-
Region 3.5 – 4.2 ppm: Bulk of the ring protons.
-
Anomeric Effect: F1P has the phosphate on C1. The anomeric carbon is C2 (ketose). Look for the C1 protons (
4.0 ppm) showing splitting due to phosphorus coupling ( ). -
Differentiation: Unlike Fructose-1,6-bisphosphate (FBP), F1P lacks the C6 phosphate signal, simplifying the 3.8-4.0 ppm region.
3.
NMR
-
C1 Signal: The carbon attached to the phosphate will appear as a doublet due to C-P coupling (
Hz). This confirms the covalent phosphate bond.
Experimental Workflow: From Salt to Assay
While the Barium salt is excellent for NMR,
Diagram 1: F1P Barium Salt Processing Workflow
Caption: Workflow for validating F1P Barium Salt via NMR before converting to the bioactive Sodium form for enzymatic screening.
Biological Context: The Fructolysis Pathway
Understanding the substrate's role is vital for interpreting assay results. F1P is the specific substrate for Aldolase B (liver isozyme). Accumulation of F1P (due to Aldolase B deficiency or inhibition) is the hallmark of Hereditary Fructose Intolerance (HFI).
Diagram 2: Fructolysis Signaling Pathway
Caption: The critical position of F1P in hepatic metabolism. Inhibition of Aldolase B leads to toxic F1P accumulation.
Detailed Protocol: Cation Exchange (Ba²⁺ to Na⁺)
To use the Barium salt in an Aldolase B inhibitor screen, you must remove barium.
Reagents:
-
F1P Barium Salt
-
Dowex 50W-X8 (Na+ form) or equivalent cation exchange resin.
-
0.1 M NaOH.
Procedure:
-
Resin Prep: Wash 5g of Dowex resin with deionized water to remove fines.
-
Exchange: Dissolve F1P Ba-salt in minimal water. Pass through the resin column. The
is retained; the F1P elutes as the sodium (or acid) form.-
Mechanism:[2]
-
-
Neutralization: Collect the eluate. If using H+ resin, the pH will be acidic (~pH 2-3). Immediately neutralize to pH 7.0-7.4 with dilute NaOH to prevent acid-catalyzed hydrolysis of the phosphate ester.
-
Quantification: Determine concentration using an enzymatic endpoint assay (Aldolase + GDH) or by absorbance if coupled.
References
- Neuberg, C., et al. (1943). Preparation of Fructose-1,6-diphosphate and Fructose-6-phosphate. Archives of Biochemistry.
-
PubChem. (2025). D-Fructose 1-phosphate barium salt hydrate | C6H11BaO9P. National Library of Medicine. Available at: [Link]
-
Fraenkel, D. G. (2000). Overexpression and purification of fructose-1-phosphate kinase from Escherichia coli. Academic Press.[3] Available at: [Link]
-
Organic Chemistry Data. (2020). 31P NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
Sources
Comparative Guide: Kinetic Parameters of Aldolase A vs. Aldolase B with Fructose-1-Phosphate (F1P)
[1]
Executive Summary
This guide provides a technical comparison of the kinetic profiles of Aldolase A (Muscle-type) and Aldolase B (Liver-type) , specifically focusing on their catalytic efficiency toward Fructose-1-Phosphate (F1P) .
While both enzymes share high sequence homology and a common Class I Schiff-base mechanism, they exhibit divergent evolutionary adaptations. Aldolase A is optimized for glycolysis (high flux of FBP), whereas Aldolase B is evolutionarily tuned for fructolysis (handling dietary fructose via F1P).
Key Takeaway: Aldolase A is kinetically incompetent for F1P cleavage under physiological conditions (
Mechanistic Divergence & Pathway Context
To understand the kinetics, one must first visualize the metabolic distinctness of the substrates. Aldolase A primarily processes Fructose-1,6-bisphosphate (FBP) , which has two phosphate anchors.[2] Aldolase B must process F1P , which lacks the C6 phosphate anchor.
Metabolic Pathway Diagram
The following diagram illustrates the parallel entry points of Glucose and Fructose, highlighting where the isozymes diverge.
Figure 1: Metabolic divergence. Aldolase A is restricted to the glycolytic trunk (FBP), while Aldolase B bridges fructolysis (F1P) and glycolysis/gluconeogenesis.
Kinetic Profiling: The Data
The following data aggregates representative kinetic constants from mammalian (human/rabbit) enzyme studies. Note the massive discrepancy in the Activity Ratio , which is the diagnostic standard for distinguishing these isozymes.
Comparative Kinetic Table
| Parameter | Aldolase A (Muscle) | Aldolase B (Liver) | Physiological Implication |
| 10 – 50 | 10 – 20 | Both enzymes are highly efficient at glycolytic flux. | |
| > 10,000 | 1,000 – 2,000 | Aldolase A is essentially inactive toward F1P in vivo. | |
| ~ 50 s⁻¹ | ~ 10 s⁻¹ | Aldolase A is a "faster" glycolytic enzyme. | |
| ~ 1 s⁻¹ | ~ 10 s⁻¹ | Aldolase B maintains high turnover for F1P. | |
| Activity Ratio (FBP / F1P) | 50 : 1 | 1 : 1 | The defining biochemical signature. |
Interpretation of Specificity
-
Aldolase A: The C6-phosphate binding site is structurally rigid. Without the phosphate group at C6 (as in F1P), the substrate binds poorly (
increases 1000-fold), and the catalytic conformational change is not triggered effectively. -
Aldolase B: The C6 binding pocket is more flexible and hydrophobic, allowing it to accommodate the unphosphorylated C6-hydroxyl of F1P without a drastic penalty in binding affinity (
) or turnover ( ).
Experimental Protocol: Validating Kinetics
To generate the data above, a NADH-coupled enzyme assay is required.[3][4][5] Critical Distinction: Unlike the standard FBP assay, the F1P assay generates Glyceraldehyde , not Glyceraldehyde-3-Phosphate (G3P). Therefore, Triose Phosphate Isomerase (TPI) cannot convert the Glyceraldehyde into DHAP. You only measure the oxidation of 1 NADH per F1P molecule (via the DHAP leg).
Assay Workflow Diagram
Figure 2: Coupled assay logic. Note that Glyceraldehyde is not coupled, resulting in a 1:1 stoichiometry between F1P cleavage and NADH oxidation.
Step-by-Step Methodology
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl (Ionic strength affects
). -
NADH: 0.2 mM (Freshly prepared, protect from light).
-
Coupling Enzyme:
-Glycerophosphate Dehydrogenase (GDH), > 2 Units/mL.-
Note: Ensure GDH is free of Aldolase contamination (common in ammonium sulfate suspensions). Dialyze if necessary.
-
-
Substrate: Fructose-1-Phosphate (Sodium salt).
-
Critical QC: Commercial F1P often contains trace FBP (<1%). Since Aldolase A is 50x more active on FBP, trace FBP will cause a false "burst" of activity . Pre-treat F1P stocks with acid hydrolysis or specific phosphatases if high-precision kinetics are required.
-
Procedure:
-
Blanking: Pipette Buffer, NADH, GDH, and Enzyme into the cuvette. Monitor A340 for 2 minutes to establish a background rate (NADH oxidase activity).
-
Initiation: Add F1P (vary concentrations from 0.1 mM to 20 mM for kinetic curves).
-
Measurement: Monitor the decrease in Absorbance at 340 nm (
) at 25°C or 30°C for 5 minutes. -
Calculation:
-
6.22 is the millimolar extinction coefficient of NADH.[4]
-
Implications for Drug Development & Safety
Hereditary Fructose Intolerance (HFI)
HFI is caused by mutations in the ALDOB gene.[1]
-
Mechanism: The mutant Aldolase B often retains some activity toward FBP but loses activity toward F1P (or becomes unstable).
-
Toxicity: When an HFI patient ingests fructose, F1P accumulates because Aldolase A (present in other tissues) has a
too high to clear it. -
Phosphate Trapping: The accumulation of F1P sequesters intracellular inorganic phosphate (
).[1] This depletes the ATP pool, inhibiting gluconeogenesis and causing severe hypoglycemia and liver failure.[6]
Specificity in Metabolic Engineering
When designing hepatocytes or engineered cell lines for drug metabolism studies:
-
Marker Validation: High F1P cleavage activity is a mandatory Quality Control (QC) marker for functional hepatocytes. If your "liver model" shows an FBP:F1P ratio of >10, it has dedifferentiated and is expressing Muscle Aldolase (A), rendering it unsuitable for fructose metabolism or metabolic toxicity studies.
References
-
Penhoet, E. E., et al. (1966). "The Fructose Diphosphate Aldolase Isozymes of the Rabbit." Biochemistry.
-
Tolan, D. R. (1995). "Molecular Basis of Hereditary Fructose Intolerance: Mutations and Polymorphisms in the Human Aldolase B Gene." Human Mutation.[2][6]
-
Horecker, B. L., et al. (1972). "Aldolases."[2][1][7][8][9][6][10][11] The Enzymes. Academic Press. (Classic reference for kinetic mechanisms).
-
Gherardi, E., et al. (2012). "Aldolase B and its Interaction with Liver Fructose-1,6-Bisphosphatase." Biochemical Journal.
-
Sigma-Aldrich Technical Bulletin. "Aldolase Activity Colorimetric Assay Kit." (Protocol validation source).
Sources
- 1. Aldolase B - Wikipedia [en.wikipedia.org]
- 2. Research [bu.edu]
- 3. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 6. Aldolase: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medichem-me.com [medichem-me.com]
- 11. quora.com [quora.com]
Validation of fructose-1-phosphate purity using thin-layer chromatography
Methodology: Thin-Layer Chromatography (TLC) vs. Instrumental Alternatives
Executive Summary
Fructose-1-Phosphate (F1P) is a critical intermediate in the fructolysis pathway, serving as the specific substrate for Aldolase B. In metabolic disease research (specifically NASH and NAFLD) and enzymology, the purity of F1P is paramount. Impurities such as free fructose (hydrolysis product), inorganic phosphate (Pi), or Fructose-6-Phosphate (isomer) can significantly skew kinetic data and inhibition studies.
While High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) represents the gold standard for quantitation, Thin-Layer Chromatography (TLC) remains an indispensable, cost-effective tool for rapid purity assessment and hydrolysis monitoring. This guide outlines a robust, self-validating TLC protocol designed to detect the most common degradation products of F1P.
Comparative Analysis: TLC vs. Alternatives
Before detailing the protocol, it is essential to understand where TLC fits in the analytical hierarchy.
| Feature | Thin-Layer Chromatography (TLC) | HPLC (Anion Exchange/HILIC) | Enzymatic Assay |
| Primary Utility | Rapid qualitative screening; Degradation monitoring. | Precise quantitation; Isomer separation. | Functional activity verification. |
| Specificity | Moderate. Separates classes (Free sugar vs. Phosphate) well. Isomers (F1P vs F6P) are difficult to resolve on standard silica. | High. Can resolve F1P from F6P and G6P with correct column chemistry (e.g., Bio-Rad Aminex or Dionex CarboPac). | High. Specific to the enzyme used (e.g., Aldolase B). |
| Detection | Chemical derivatization (Staining). | Refractive Index (RI), ELSD, or Mass Spec (MS). | Spectrophotometric (NADH coupled). |
| Cost/Time | <$5 per plate / 1-2 hours. | High capital cost / 30-60 min per run. | Moderate / 1-2 hours. |
| Blind Spots | Cannot easily quantify <1% impurity levels. | Requires complex buffer removal for MS. | "Silent" on non-substrate impurities. |
Expert Insight: Use TLC for daily stability checks and to confirm the absence of hydrolysis (free fructose/Pi). Use HPLC-MS for final lot release or precise kinetic characterization.
Strategic Workflow: The Decision Matrix
The following logic tree illustrates when to deploy TLC versus HPLC in a research workflow.
Caption: Decision matrix for selecting the appropriate analytical technique based on experimental needs.
Detailed Protocol: Dual-Detection TLC System
This protocol uses a self-validating dual-staining system . Since F1P contains both a sugar moiety and a phosphate group, we can sequentially stain for both to confirm identity.
A. Materials & Reagents
-
Stationary Phase: Silica Gel 60 F254 TLC plates (Merck/Sigma). Note: Cellulose plates are an alternative but Silica is more robust for this solvent system.
-
Mobile Phase (Solvent System): n-Butanol : Acetic Acid : Water (5 : 2 : 3 v/v/v).
-
Why? This acidic polar system is standard for sugar phosphates. The water/acid component ensures solubility and migration of the polar phosphate group.
-
-
Reference Standards (10 mg/mL in water):
B. Visualization Reagents
-
Hanes-Isherwood Reagent (Phosphate Specific):
-
Mix 5 mL of 60% Perchloric acid, 10 mL water, 25 mL of 4% Ammonium Molybdate, and make up to 100 mL with 1N HCl.
-
Mechanism: Molybdate reacts with inorganic/organic phosphates to form phosphomolybdate complexes (Blue).
-
-
Aniline Phthalate Reagent (Reducing Sugar Specific):
-
0.93g Aniline + 1.66g Phthalic acid in 100 mL water-saturated n-Butanol.
-
Mechanism: Reacts with the aldehyde/ketone group of reducing sugars to form colored furfural derivatives (Brown/Red).
-
C. Experimental Workflow
Caption: Step-by-step workflow for the sequential dual-staining TLC protocol.
D. Execution Steps
-
Chamber Saturation: Pour the mobile phase into the TLC chamber at least 30 minutes prior to the run. Line the chamber with filter paper to ensure vapor equilibrium.
-
Spotting: Apply 1-2 µL of the sample and standards 1.5 cm from the bottom edge. Keep spots small (<3 mm) to maximize resolution.
-
Development: Run the plate until the solvent front reaches ~10-12 cm.
-
Drying (Critical): Dry the plate thoroughly with warm air. Residue acetic acid can interfere with the staining pH.
-
Visualization (The "Expert" Trick):
-
Phase 1 (Phosphate): Spray lightly with Hanes-Isherwood reagent . Expose to UV light (365nm) or sunlight for 5-10 mins.
-
Result: Phosphates (F1P, F6P, Pi) appear as Blue spots . Free Fructose is invisible.
-
-
Phase 2 (Sugar): Over-spray the same plate with Aniline Phthalate . Heat at 105°C for 5-10 mins.
-
Result: Reducing sugars (F1P, F6P, Fructose) appear as Brown/Red spots . Inorganic Phosphate (Pi) remains Blue or fades.
-
-
Data Interpretation & Expected Results
The power of this protocol lies in the Relative Migration (Rf Values) and the Color Code .
| Compound | Approx Rf* | Hanes-Isherwood (P) | Aniline Phthalate (Sugar) | Combined Result |
| Free Fructose | 0.50 - 0.60 | No Color | Brown | Brown Spot (High Rf) |
| Fructose-1-P | 0.20 - 0.30 | Blue | Brown | Dark/Mixed Spot (Low Rf) |
| Fructose-6-P | 0.20 - 0.28 | Blue | Brown | Dark/Mixed Spot (Low Rf) |
| Inorganic Pi | 0.05 - 0.10 | Blue | No Color | Blue Spot (Origin) |
*Note: Absolute Rf values vary by humidity and temperature. Always compare against the internal standards.
Validation Criteria:
-
Pure F1P: Single spot at Rf ~0.25 that stains both Blue (initially) and Brown (after heating).
-
Hydrolyzed Sample: Appearance of a fast-moving Brown spot (Free Fructose) or a non-moving Blue spot (Pi).
Troubleshooting Isomers (F1P vs F6P): Standard Silica TLC has difficulty resolving F1P from F6P (they run very close). If distinguishing these isomers is critical for your validation, you must use HPLC-MS or Borate-Impregnated Silica Plates (Borate complexes with cis-diols, altering the migration of specific sugar isomers) [1].
References
-
Bandurski, R. S., & Axelrod, B. (1951). The Chromatographic Identification of Some Biologically Important Phosphate Esters. Journal of Biological Chemistry, 193, 405-410.
-
Hanes, C. S., & Isherwood, F. A. (1949).[4] Separation of the Phosphoric Esters on the Filter Paper Chromatogram. Nature, 164, 1107–1112.[4]
-
Sherma, J. (2000). Thin-Layer Chromatography in Food and Agricultural Analysis. Journal of Chromatography A, 880(1-2), 129-147.
-
Merck Millipore. (n.d.). Thin Layer Chromatography: A Guide to the Techniques. Sigma-Aldrich Technical Library.
Sources
- 1. Fructose-6-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymic reduction of sugar phosphates in insect blood - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Quantifying Fructose-1-Phosphate (F1P) in Tissue Samples
Executive Summary
Fructose-1-Phosphate (F1P) is the obligate intermediate of fructose metabolism (fructolysis), produced exclusively by Ketohexokinase (KHK). Its accumulation is a critical biomarker for metabolic dysfunction, particularly in Non-Alcoholic Steatohepatitis (NASH) and Hereditary Fructose Intolerance (HFI).
The Analytical Challenge: Unlike glucose or fructose-1,6-bisphosphate (F1,6BP), there are no direct, off-the-shelf commercial ELISA or colorimetric kits specifically for F1P. "Fructose" kits measure free fructose, and "Fructose-1,6-Bisphosphate" kits measure a downstream metabolite.
Therefore, quantification requires one of two approaches:
-
LC-MS/MS (Gold Standard): High sensitivity, resolves structural isomers (F1P vs. F6P vs. G6P).
-
Custom Enzymatic Assay: A "home-brew" spectrophotometric method utilizing Aldolase B, suitable for labs without mass spectrometry access but requiring strict kinetic controls.
Part 1: Biological Context & Analytical Strategy
The Fructolysis Pathway & F1P Instability
F1P is metabolically "trapped" in the liver. It is rapidly cleaved by Aldolase B. In tissue extraction, if metabolism is not instantly quenched, F1P levels will artificially plummet, leading to false negatives.
Figure 1: The Fructolysis pathway. F1P is the specific product of KHK. Note that commercial kits often measure Fructose-1,6-Bisphosphate, which is part of glycolysis/gluconeogenesis, not the primary fructolytic step.
Part 2: Comparative Analysis of Methods
Method A: Ion-Pairing LC-MS/MS (The Gold Standard)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only method capable of distinguishing F1P from its structural isomers (Glucose-6-Phosphate and Fructose-6-Phosphate) with high sensitivity.
Mechanism: Since sugar phosphates are highly polar and anionic, they do not retain well on standard C18 columns. The method uses Ion-Pairing Reverse Phase (IP-RP) chromatography. An ion-pairing reagent (e.g., Tributylamine) is added to the mobile phase to mask the phosphate group, allowing retention on a C18 column.
Method B: Custom Enzymatic Assay (Spectrophotometric)
Note: This is not a commercial kit. It is a coupled enzyme protocol you must assemble. Mechanism: F1P is cleaved by exogenous Aldolase B into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde. DHAP is then converted to Glycerol-3-Phosphate by Glycerol-3-Phosphate Dehydrogenase (G3PDH), oxidizing NADH to NAD+. The decrease in absorbance at 340nm is proportional to F1P concentration.
Head-to-Head Comparison
| Feature | LC-MS/MS (IP-RP) | Custom Enzymatic Assay |
| Specificity | High. Resolves F1P from F6P/G6P isomers based on retention time and MRM transitions. | Moderate. Depends on the purity of Aldolase B. Endogenous DHAP must be blanked out. |
| Sensitivity (LOD) | < 0.5 µM (Femtomole range).[1] | ~10-50 µM. Limited by spectrophotometer noise and NADH extinction coefficient. |
| Throughput | Medium (15-20 min/sample run time). | Low to Medium (Manual pipetting or plate reader setup). |
| Sample Volume | Low (10-20 mg tissue). | High (50-100 mg tissue) required to reach detection limits. |
| Key Challenge | Ion Suppression. Salts from tissue extraction can suppress the MS signal. | Enzyme Stability. Aldolase B is expensive and unstable. Background NADH oxidation causes drift. |
| Cost | High (Instrument + specialized columns). | Moderate (Enzymes + reagents). |
Part 3: Detailed Experimental Protocols
Critical Sample Preparation (Universal Step)
Applies to both methods. Objective: Quench metabolism immediately to prevent F1P degradation.
-
Harvest: Rapidly excise liver/kidney tissue (<10 seconds).
-
Clamp: Immediately freeze-clamp tissue using Wollenberger tongs pre-cooled in liquid nitrogen.
-
Pulverize: Grind tissue to a fine powder under liquid nitrogen.
-
Extraction (Perchloric Acid Method):
-
Add 500 µL ice-cold 0.6 M Perchloric Acid (PCA) to ~50 mg tissue powder.
-
Vortex vigorously and sonicate on ice for 1 min.
-
Centrifuge at 12,000 x g for 5 min at 4°C.
-
Neutralization: Transfer supernatant to a new tube. Neutralize to pH 7.0 using 2M KOH. Note: Check pH with micro-strip. Do not overshoot pH > 8 or F1P may degrade.
-
Centrifuge again to remove Potassium Perchlorate (KClO4) precipitate. Use supernatant for analysis.[2]
-
LC-MS/MS Protocol (IP-RP Mode)
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series). Column: C18 Reverse Phase (e.g., Agilent ZORBAX RRHD or Waters Acquity).
Mobile Phases:
-
A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~5.0).
-
B: Methanol.
Gradient:
-
0-2 min: 0% B (Isocratic loading)
-
2-15 min: 0% -> 40% B (Separation of isomers)
-
15-18 min: 90% B (Wash)
-
18-23 min: 0% B (Re-equilibration)
MRM Transitions (Negative Mode):
-
Precursor: m/z 259.0 (Fructose-1-Phosphate [M-H]-)
-
Product 1 (Quantifier): m/z 97.0 (Phosphate group)
-
Product 2 (Qualifier): m/z 79.0 (PO3-)
-
Differentiation: F1P typically elutes after F6P and G6P in IP-RP conditions due to the position of the phosphate group affecting the ion-pair interaction.
Custom Enzymatic Assay Protocol
Reagents Required:
-
Buffer: 50 mM Triethanolamine, 5 mM EDTA, pH 7.5.
-
NADH: 10 mM stock (Freshly prepared).
-
Enzymes:
-
Aldolase B (Specific for F1P cleavage).[3] Note: Muscle Aldolase A is less specific.
-
Triosephosphate Isomerase (TPI).
-
Glycerol-3-Phosphate Dehydrogenase (G3PDH).
-
Procedure:
-
Blank Reading: In a cuvette/well, mix:
-
Sample extract (50 µL)
-
Buffer (900 µL)
-
NADH (0.2 mM final)
-
G3PDH + TPI mixture (Excess)
-
-
Incubate: Wait 5-10 mins until absorbance at 340nm stabilizes. This removes endogenous DHAP and GAP. Record Absorbance (A1).
-
Reaction Trigger: Add Aldolase B (0.5 Units).
-
Measurement: Monitor decrease in absorbance at 340nm until plateau (approx 15-20 mins). Record Absorbance (A2).
-
Calculation:
- (NADH) = 6.22 mM⁻¹cm⁻¹
Part 4: Workflow Visualization
Figure 2: Decision workflow for F1P quantification. Note the critical freeze-clamp step required for both methods.
References
-
Lu, W., et al. (2017). Metabolomic analysis of the effects of fructose on hepatic metabolism. Analytical Chemistry. Link
- Citation for IP-RP LC-MS methodology and isomer separ
-
Lanaspa, M. A., et al. (2012). Uric acid induces hepatic steatosis by generation of mitochondrial oxidative stress: potential role in fructose-dependent and -independent fatty liver. Journal of Biological Chemistry. Link
- Citation for enzymatic quantific
-
Diggle, C. P., et al. (2010). Ketohexokinase: expression and localization of the principal fructose-metabolizing enzyme. Journal of Histochemistry & Cytochemistry. Link
- Citation for biological context of F1P accumul
-
BioVision (Abcam). Fructose-1,6-Bisphosphatase Activity Assay Kit (Protocol). Link
- Reference for the "wrong" kit often confused with F1P assays.
-
Sigma-Aldrich. Preparation of Sugar Phosphates for LC-MS. Link
- General reference for handling anionic metabolites.
Sources
Safety Operating Guide
Fructose-1-phosphate Barium Salt proper disposal procedures
Safety & Logistics Guide: Fructose-1-phosphate Barium Salt
Executive Summary & Hazard Identification
Immediate Action Required: Treat this substance as a Toxic Heavy Metal Compound .
While Fructose-1-phosphate is a metabolic intermediate central to glycolysis, the Barium (Ba²⁺) counter-ion dictates the safety profile. Soluble barium salts are acutely toxic to humans and aquatic life because
-
Primary Hazard: Acute Toxicity (Oral/Inhalation).[1]
-
RCRA Waste Code: D005 (Barium).
-
Chemical Stability: Stable, but generates toxic dust.
-
Solubility: Soluble in water (releasing toxic
ions).
Regulatory Framework (RCRA Compliance)
In the United States, Barium is a "Characteristic Hazardous Waste" under the Resource Conservation and Recovery Act (RCRA).
| Parameter | Limit / Classification | Note |
| EPA Waste Code | D005 | Applies if leachate contains > 100 mg/L Barium. |
| TCLP Limit | 100.0 mg/L | Toxicity Characteristic Leaching Procedure.[2] |
| Drain Disposal | STRICTLY PROHIBITED | Soluble barium cannot be discharged to sanitary sewers. |
| Treatment | Stabilization | Conversion to insoluble |
Disposal Decision Logic
Use the following decision matrix to determine the appropriate workflow for your laboratory.
Figure 1: Decision matrix for determining the optimal disposal pathway based on physical state and volume.
Method A: Commercial Lab Pack (Recommended)
Applicability: Small quantities (< 1 kg), solid waste, or small volume solutions. Why: This transfers liability immediately to a licensed hauler and avoids the risks associated with in-house chemical treatment.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers, as fructose phosphates can be slightly acidic in solution, potentially corroding metal over time.
-
Labeling:
-
Primary Label: "Hazardous Waste - Barium Compounds, N.O.S. (Fructose-1-phosphate Barium Salt)."[1]
-
Hazard Checkbox: Toxic.
-
-
Segregation: Store away from sulfates (unless intended for treatment) and strong oxidizers.
-
Pickup: Schedule with your EHS (Environmental Health & Safety) provider.
Method B: Chemical Stabilization (Precipitation)
Applicability: Large aqueous volumes where cost of disposal is volume-dependent, or to render spills less mobile before cleanup.
Mechanism: We exploit the extreme insolubility of Barium Sulfate (
Protocol: Sulfate Precipitation
Reagents Required:
-
Sodium Sulfate (
) or Dilute Sulfuric Acid ( , 1M). -
pH test strips.
Step-by-Step Procedure:
-
Preparation: Work in a fume hood. Don nitrile gloves and safety goggles.
-
Dissolution (if solid): If the waste is solid but you must treat it, dissolve it in the minimum amount of water.
-
Acidification: Adjust pH to roughly 1–2 using dilute
. Reasoning: This prevents the co-precipitation of other salts (like carbonates) and ensures the barium sulfate crystal structure is pure and dense. -
Precipitation: Slowly add 1.5 molar equivalents of Sulfate source (e.g., Sodium Sulfate).
-
Observation: A thick, white precipitate (
) will form immediately.
-
-
Digestion: Stir for 30 minutes. Let stand for 2 hours. This "digestion" phase allows crystals to grow, making filtration easier.
-
Validation: Take a small aliquot of the supernatant (clear liquid on top) and add a drop of sulfate solution.
-
If cloudiness appears:[3] Add more sulfate to the main vessel.
-
If clear: Reaction is complete.
-
-
Separation: Filter the solid.
-
Solid Phase: Collect as Hazardous Waste (Solid) . Even though
is insoluble, most EHS protocols require it to be disposed of as chemical waste to ensure no leaching occurs in municipal landfills. -
Liquid Phase: The filtrate contains the organic fructose-1-phosphate. Check pH. Neutralize to pH 7. Consult local EHS: In some jurisdictions, this non-toxic organic filtrate can be drain-disposed; in others, it must be collected as non-hazardous chemical waste due to high Biological Oxygen Demand (BOD).
-
Figure 2: Chemical stabilization workflow converting soluble Barium into insoluble Barium Sulfate.
Emergency Response: Spill Management
Scenario: Powder Spill
-
Isolate: Evacuate the immediate area.
-
PPE: N95 or P100 respirator is mandatory to prevent inhalation of barium dust.
-
Containment: Cover the spill with wet paper towels to prevent dust generation.
-
Cleanup: Scoop up the wet material. Wipe the area with a sponge soaked in Sodium Sulfate solution (this precipitates any residual barium on the surface).
-
Disposal: Bag all cleanup materials as hazardous waste.
Scenario: Liquid Spill
-
Absorb: Use a universal absorbent or a specific "Heavy Metal" spill kit.
-
Deactivate: Apply a sulfate-based neutralizer if available on the spill surface.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Code of Federal Regulations, Title 40, Part 261.24 - Toxicity Characteristic.[2]Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
PubChem. (2024). Barium Compound Summary & Safety Data.[1] National Library of Medicine. Link
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Barium).Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
